Description
What is dihexa?
Dihexa, also known as PNB-0408, N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is a nootropic (cognitive enhancer) and a small peptide. It is an oligopeptide drug derived from angiotensin IV that binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met. The small molecule was created from the pre-prototype of molecule Nle1 angiotensin IV.Uses of dihexa
Dihexa can be described as a nootropic medicine (also often referred to as an enhancer of cognitive function) that is intended to enhance certain cognitive abilities, enhance mental endurance, and improve short- and long-term memory capacity.Dihexa can help repair brain damage that has already occurred, unlike many current treatment options for conditions involving memory loss (such as Alzheimer's Disease), which either slow down cell death or block cholinesterase. Dihexa has been found to improve cognitive function in animal models of Alzheimer's disease-like mental impairment. Dihexa was discovered to be seven times more powerful than the brain-derived neurotrophic factor in a test of neurotrophic function.
How does dihexa work?
Dihexa acts as an activator of the hepatocyte development factor/c-Met (HGF/c-Met) system and is an analog to the angiotensin peptide IV. It is a binder to HGF (Kd = 65 pM). It blocks HGF dimerization and boosts the activation of c'Met by HGF and HGF in HEK293 cells that express c-Met. It increases the number of dendritic spinal spines formed and boosts the mean frequency of miniature excitation post-synaptic channels (mEPSCs) in hippocampal dissociated neurons. These effects can be blocked by HGF antagonist Hinge.Properties
IUPAC Name |
(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVNVNAVKZSPT-JTJYXVOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032895 | |
| Record name | Dihexa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401708-83-5 | |
| Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHEXA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the physical properties of (Rac)-1,2-Dihexadecylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-1,2-Dihexadecylglycerol, also known as 1,2-di-O-hexadecyl-rac-glycerol, is a synthetic, saturated dialkyl glyceryl ether. Its structure, featuring two hexadecyl (C16) alkyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, makes it a valuable tool in biochemical and pharmaceutical research. This compound mimics the structure of endogenous diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Unlike its ester-linked counterparts, the ether linkages in this compound confer metabolic stability, making it resistant to hydrolysis by cellular lipases. This property allows for sustained activation of downstream signaling events, rendering it an ideal candidate for studying DAG-mediated pathways, particularly the activation of Protein Kinase C (PKC). This guide provides a comprehensive overview of the physical properties, relevant signaling pathways, and experimental applications of this compound.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₅H₇₂O₃ | [1][2][3] |
| Molecular Weight | 540.94 - 541.0 g/mol | [1][2][3] |
| CAS Number | 13071-60-8 | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 54 °C | [4] |
| Boiling Point | 611.7 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 0.876 g/cm³ (Predicted) | [5] |
| Solubility | - DMF: 20 mg/mL- DMSO: 5 mg/mL- Ethanol: 30 mg/mL- Chloroform: Slightly soluble- Methanol: Slightly soluble (especially with heating and sonication)- PBS (pH 7.2): 0.25 mg/mL- Water: Limited solubility | [1][2][3][5] |
Signaling Pathway: Activation of Protein Kinase C
This compound functions as a potent analog of diacylglycerol (DAG), a key signaling molecule in the phosphoinositide pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane. DAG, in conjunction with calcium and phosphatidylserine, allosterically activates conventional and novel isoforms of Protein Kinase C (PKC). As a stable mimic of DAG, this compound can directly activate PKC, bypassing the need for receptor stimulation and PLC activation.
Experimental Protocols and Workflows
Due to its role as a stable DAG analog, this compound is frequently utilized in in vitro and cell-based assays to study PKC activation and downstream signaling events.
In Vitro Protein Kinase C Activity Assay
This assay directly measures the enzymatic activity of purified PKC in the presence of this compound.
Methodology:
-
Preparation of Lipid Vesicles:
-
A mixture of phosphatidylserine (PS) and this compound is prepared in an organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The lipid film is hydrated with an appropriate buffer (e.g., HEPES) and sonicated to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
Purified PKC enzyme is incubated with the prepared lipid vesicles.
-
A specific peptide or protein substrate for PKC is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of a mixture containing Mg²⁺/ATP and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
-
Detection of Phosphorylation:
-
The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose paper (e.g., P81).
-
The paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
Cell-Based PKC Activation Assay
This assay assesses the activation of PKC within intact cells upon treatment with this compound. Activation is often monitored by observing the translocation of PKC from the cytosol to the plasma membrane or by measuring the phosphorylation of a downstream target.
Methodology:
-
Cell Culture and Treatment:
-
Adherent cells expressing a fluorescently tagged PKC isoform (e.g., PKC-GFP) are cultured on glass-bottom dishes suitable for microscopy.
-
The cells are treated with this compound dissolved in a suitable vehicle (e.g., DMSO).
-
-
Live-Cell Imaging:
-
The subcellular localization of the fluorescently tagged PKC is monitored over time using confocal microscopy.
-
PKC activation is indicated by its translocation from a diffuse cytosolic pattern to a distinct localization at the plasma membrane.
-
-
Immunoblotting for Downstream Targets:
-
Alternatively, cells are treated with this compound for various time points.
-
Cells are lysed, and protein extracts are prepared.
-
The phosphorylation status of a known PKC substrate (e.g., MARCKS) is analyzed by Western blotting using a phospho-specific antibody. An increase in phosphorylation indicates PKC activation.
-
Conclusion
This compound is a chemically stable and biologically potent tool for the investigation of diacylglycerol-mediated signaling pathways. Its ability to persistently activate Protein Kinase C makes it invaluable for elucidating the complex roles of this enzyme family in cellular regulation, and for the screening and development of novel therapeutic agents that target these pathways. The information and protocols provided in this guide serve as a comprehensive resource for researchers employing this versatile lipid analog in their studies.
References
An In-depth Technical Guide to (Rac)-1,2-Dihexadecylglycerol: Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-1,2-Dihexadecylglycerol is a synthetic dialkyl glycerol ether that serves as a valuable tool in lipid research and drug development. Its structure, comprising a glycerol backbone with two hexadecyl ether linkages, makes it a stable analog of the endogenous signaling molecule sn-1,2-diacylglycerol (DAG). This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological activity of this compound, with a focus on its role in cell signaling pathways. Detailed methodologies for its synthesis and chiral resolution are presented, alongside a summary of its key physicochemical properties.
Introduction
Glycerolipids are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes, including signal transduction, energy storage, and membrane trafficking. Among these, diacylglycerols (DAGs) are pivotal second messengers that regulate the activity of a diverse array of proteins, most notably Protein Kinase C (PKC) isozymes. This compound, a diether glycerol, is a non-hydrolyzable analog of natural diacylglycerols, making it an invaluable tool for studying DAG-mediated signaling pathways without the complication of metabolic degradation. Its racemic nature necessitates a thorough understanding of its stereochemistry, as the biological activity of glycerolipids is often enantiomer-specific.
Structure and Physicochemical Properties
This compound is a racemic mixture of 1,2-di-O-hexadecyl-sn-glycerol and 2,3-di-O-hexadecyl-sn-glycerol. The presence of two saturated sixteen-carbon alkyl chains linked by ether bonds to the glycerol backbone confers significant hydrophobicity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C35H72O3 |
| Molecular Weight | 540.94 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), limited solubility in water |
| CAS Number | 13071-60-8 |
Stereochemistry and Resolution
The central carbon of the glycerol backbone in 1,2-di-O-substituted glycerols is a chiral center. Consequently, this compound exists as a pair of enantiomers: sn-1,2-di-O-hexadecylglycerol and sn-2,3-di-O-hexadecylglycerol. The sn (stereospecific numbering) system is used to designate the configuration of the glycerol moiety. In biological systems, the sn-1,2-diacylglycerol isomer is the primary activator of PKC. Therefore, the resolution of the racemic mixture is crucial for studying the specific biological effects of each enantiomer.
Chiral Resolution Methodologies
The separation of the enantiomers of this compound can be achieved through several methods, primarily categorized into derivatization followed by chromatography and enzymatic resolution.
A common and effective method for resolving racemic diacylglycerols involves their derivatization with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques.
Experimental Protocol: Chiral Resolution via HPLC
-
Derivatization: React this compound with a chiral derivatizing agent, such as (R)-(+)-1-(1-naphthyl)ethylamine, in the presence of a coupling agent to form stable diastereomeric urethane derivatives.
-
Chromatographic Separation:
-
Column: A normal-phase silica gel column.
-
Mobile Phase: An isocratic mixture of n-hexane, 1,2-dichloroethane, and ethanol (e.g., 40:10:1 v/v/v) is typically effective.
-
Detection: UV detection at a wavelength suitable for the derivatizing group (e.g., 226 or 254 nm for naphthyl derivatives).
-
-
Fraction Collection and Deprotection: Collect the separated diastereomeric fractions and remove the chiral auxiliary group to yield the pure enantiomers.
Lipases are enzymes that can exhibit high enantioselectivity, making them excellent biocatalysts for the kinetic resolution of racemic mixtures. In the case of this compound, a lipase can be used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
Dissolve this compound in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor (e.g., vinyl acetate).
-
Introduce an immobilized lipase, such as Pseudomonas cepacia lipase (PSL-C).
-
-
Incubation: Incubate the reaction mixture with shaking at a controlled temperature until approximately 50% conversion is achieved.
-
Separation: Stop the reaction and separate the acylated enantiomer from the unreacted enantiomer using column chromatography.
-
Deprotection (if necessary): The acylated enantiomer can be deacylated to yield the pure alcohol.
Synthesis
The synthesis of this compound can be achieved through the direct alkylation of a protected glycerol derivative. The synthesis of the individual
Solubility Profile of (Rac)-1,2-Dihexadecylglycerol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (Rac)-1,2-Dihexadecylglycerol, a synthetic dialkyl glyceryl ether that mimics the structure of the endogenous signaling lipid diacylglycerol (DAG). Understanding the solubility of this compound is critical for its application in various research and development areas, including the formulation of lipid-based drug delivery systems and in vitro studies of cellular signaling pathways.
Core Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and buffer systems. The available quantitative data is summarized in the table below for easy comparison.
| Solvent/System | Solubility (mg/mL) | Temperature (°C) | Method |
| Dimethylformamide (DMF) | 20 | Not Specified | Not Specified |
| Dimethyl sulfoxide (DMSO) | 5 | Not Specified | Not Specified |
| Ethanol | 30 | Not Specified | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 | Not Specified | Not Specified |
Qualitative Solubility Observations:
-
This compound is also reported to be soluble in chloroform and methanol . In some cases, slight heating and sonication may be required to achieve complete dissolution in methanol.
-
The compound is a white to off-white crystalline solid at room temperature and is considered to not mix well with water.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for the successful application of this compound in experimental settings. The following are detailed methodologies for key experiments to quantify the solubility of this and similar lipid compounds.
Method 1: Shake-Flask Method for Equilibrium Solubility
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, DMF, chloroform)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate. This can be done by:
-
Gravimetric analysis: Evaporate a known volume of the filtrate to dryness and weigh the residue.
-
Chromatographic analysis: Dilute the filtrate with a suitable solvent and analyze it using a validated HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
Method 2: Differential Scanning Calorimetry (DSC) for Solubility in Solid/Semi-Solid Excipients
DSC can be used to determine the solubility of a drug in solid or semi-solid lipid excipients by observing the melting point depression.
Principle: The melting point of a solid solvent is depressed by the presence of a dissolved solute. By measuring the change in the melting endotherm of the excipient at different concentrations of the solute, the saturation solubility can be determined.
Materials:
-
This compound
-
Solid or semi-solid lipid excipient
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Accurately weigh various mixtures of this compound and the lipid excipient into DSC pans, covering a range of concentrations.
-
Seal the pans.
-
Heat the samples in the DSC at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point of the excipient.
-
Cool the samples to a low temperature to ensure complete solidification.
-
Reheat the samples at the same controlled rate and record the melting endotherms.
-
Plot the melting point of the excipient as a function of the concentration of this compound. The concentration at which the melting point no longer decreases signifies the saturation solubility.
Method 3: Hot Stage Microscopy (HSM)
HSM provides a visual method to estimate the saturation solubility of a compound in a meltable excipient.
Principle: A physical mixture of the compound and the excipient is heated on a microscope stage. The temperature at which the last crystals of the compound dissolve in the molten excipient is recorded as the saturation temperature for that specific concentration.
Materials:
-
This compound
-
Meltable excipient
-
Polarized light microscope equipped with a hot stage
-
Glass microscope slides and coverslips
Procedure:
-
Prepare a series of physical mixtures of this compound and the excipient with varying concentrations.
-
Place a small amount of a mixture on a microscope slide and cover with a coverslip.
-
Place the slide on the hot stage.
-
Heat the sample at a slow, controlled rate (e.g., 2-5 °C/min).
-
Observe the sample under polarized light. The crystalline this compound will appear birefringent.
-
Record the temperature at which the last birefringent crystals disappear. This is the solubility limit at that temperature.
-
By plotting the dissolution temperature against the concentration, a solubility curve can be constructed.
Mandatory Visualizations
Diacylglycerol (DAG) Signaling Pathway
This compound is a structural analog of diacylglycerol (DAG), a crucial second messenger in various cellular signaling cascades. One of the most well-characterized pathways initiated by DAG is the activation of Protein Kinase C (PKC). The following diagram illustrates this fundamental signaling pathway.
Caption: The Diacylglycerol (DAG) - Protein Kinase C (PKC) signaling cascade.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of a compound like this compound can be visualized as follows.
Caption: General experimental workflow for determining the solubility of a lipid compound.
An In-depth Technical Guide on the Potential Roles of (Rac)-1,2-Dihexadecylglycerol in Cell Signaling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-1,2-Dihexadecylglycerol is a synthetic, cell-permeable, and metabolically stable analog of the endogenous second messenger diacylglycerol (DAG). Its stability against enzymatic degradation makes it a powerful pharmacological tool for inducing sustained and robust activation of DAG-mediated signaling pathways. The primary and most well-characterized role of this lipid is the potent activation of Protein Kinase C (PKC) isoforms, which are critical regulators of a vast array of cellular processes including proliferation, differentiation, apoptosis, and cellular motility. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in key signaling cascades, quantitative data on its activity, and detailed experimental protocols for its use in research.
Introduction to this compound
This compound, also known as 1,2-O-Dihexadecyl-rac-glycerol, is a structural mimic of the natural 1,2-sn-diacylglycerol (DAG). Endogenous DAG is produced at the cell membrane following the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG acts as a crucial second messenger, but its signaling is transient as it is rapidly metabolized by DAG kinases and lipases.
The key feature of this compound is the presence of ether linkages connecting the hexadecyl chains to the glycerol backbone, in contrast to the ester linkages found in natural DAGs. These ether bonds are resistant to hydrolysis by cellular lipases, conferring metabolic stability. This stability allows for prolonged activation of DAG-effector proteins, enabling researchers to study the downstream consequences of sustained signaling, which can be difficult to achieve with transient natural signals.
Mechanism of Action: Targeting the C1 Domain
The principal molecular target of this compound is the C1 domain, a conserved zinc-finger motif found in a variety of signaling proteins. The best-known C1 domain-containing proteins are the Protein Kinase C (PKC) isozymes.[1][2]
The activation of conventional and novel PKC isoforms is a multi-step process:
-
Initial Stimulus: Activation of cell surface receptors (e.g., GPCRs, Receptor Tyrosine Kinases) triggers the activation of Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.
-
PKC Translocation: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of Ca²⁺. For conventional PKCs (cPKCs), this increase in intracellular Ca²⁺ promotes their translocation from the cytosol to the plasma membrane via their C2 domains.[3]
-
PKC Activation: At the membrane, this compound, mimicking DAG, binds to the C1 domain of PKC.[1] This binding event induces a conformational change that relieves the autoinhibitory pseudosubstrate from the enzyme's catalytic site, leading to full kinase activation.[1] Novel PKCs (nPKCs) do not require Ca²⁺ for translocation but are still recruited to the membrane and activated by DAG.[1]
Beyond PKC, other C1 domain-containing proteins can also be targeted, including:
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Important activators of Ras GTPases.
-
Munc13 isoforms: Scaffolding proteins essential for synaptic vesicle priming in neurons.
-
Protein Kinase D (PKD): A family of serine/threonine kinases involved in Golgi function, cell migration, and immune responses.[4][5]
Signaling Pathway Diagram: Canonical PKC Activation
The following diagram illustrates the canonical signaling pathway leading to PKC activation, where this compound acts as a potent substitute for endogenous DAG.
Caption: Canonical PLC-DAG-PKC signaling pathway activated by this compound.
Quantitative Data Summary
The utility of this compound and other DAG analogs is defined by their concentration-dependent effects on cellular systems. The table below summarizes key quantitative parameters from various studies. Note that specific effective concentrations can vary significantly based on the cell type, assay conditions, and specific PKC isoform being studied.
| Parameter | Compound | Value / Concentration Range | Target / System | Key Observation | Reference |
| PKC Activation | 1,2-sn-dioctanoylglycerol (DiC8) | 0.5 - 2.5 µM | T-lymphocyte Na⁺/H⁺ antiport | PKC-mediated cytosolic alkalinization. | [6] |
| PKC-Independent Effects | 1,2-sn-dioctanoylglycerol (DiC8) | ≥ 12.5 µM | T-lymphocyte [Ca²⁺]i | Marked cytosolic acidification and increase in intracellular calcium, independent of PKC. | [6] |
| PKC-Independent Effects | 1-oleoyl-2-acetyl-glycerol (OAG) | Micromolar levels | Chick sensory neuron Ca²⁺ currents | Depression of Ca²⁺ currents, unaffected by PKC inhibitors, suggesting an external membrane site of action. | [7] |
| Receptor Distribution | Dioctanoylglycerol (DOG) | Not specified (short term: 30min - 4h) | Neuronal & Muscle AChRs | Augmented cell surface levels of acetylcholine receptors (AChRs). | [4] |
| Receptor Distribution | Dioctanoylglycerol (DOG) | Not specified (long term: 18h) | Muscle-type AChRs | Shifted AChR localization to intracellular compartments. | [4] |
| PKC Translocation | Sarcolemmal 1,2 DAG (C16:0/C18:2) | N/A (correlation) | Human skeletal muscle PKCε | A significant positive relationship was found between this specific DAG species and PKCε membrane translocation. | [8] |
Experimental Protocols
The metabolic stability and potent activity of this compound make it a standard reagent for a variety of cellular and biochemical assays.
Protocol: In Vitro PKC Kinase Activity Assay
This protocol outlines a method to measure the direct activation of purified PKC by this compound.
Materials:
-
Purified, recombinant PKC isoform (e.g., PKCα)
-
This compound stock solution (in DMSO)
-
Phosphatidylserine (PS) vesicles
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C-Kinase Substrate, MARCKS peptide)
-
[γ-³²P]ATP or fluorescent ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Prepare Lipid Vesicles: Prepare mixed micelles or vesicles containing phosphatidylserine (PS) and varying concentrations of this compound. This is typically done by drying lipids under nitrogen, followed by sonication in buffer.
-
Set Up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and purified PKC enzyme.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity on the paper using a scintillation counter. The counts are directly proportional to kinase activity.
-
Data Analysis: Plot kinase activity as a function of this compound concentration to determine parameters like EC₅₀.
Protocol: Cellular PKC Translocation Assay
This protocol describes how to visualize the movement of PKC from the cytosol to the plasma membrane in cultured cells upon treatment with this compound.
Materials:
-
Cultured cells (e.g., HEK293, HeLa) grown on glass coverslips
-
Cells may transiently express a GFP-tagged PKC isoform (e.g., PKCα-GFP) for live imaging, or endogenous PKC can be detected by immunofluorescence.
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against specific PKC isoform (if not using GFP-tagged protein)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Methodology Workflow Diagram:
Caption: Experimental workflow for a PKC translocation immunofluorescence assay.
Expected Results: In untreated cells, PKC staining will appear diffuse throughout the cytoplasm. Upon treatment with this compound, a significant portion of the fluorescent signal will redistribute to the plasma membrane, indicating translocation and activation.
Roles in Cell Signaling and Research Applications
The sustained signaling provided by this compound has been instrumental in elucidating the roles of the DAG-PKC axis in numerous physiological and pathological processes.
-
Cancer Biology: Chronic activation of PKC by DAG analogs can promote tumorigenesis by affecting cell cycle progression, apoptosis, and invasion. Therefore, this compound is used to model conditions of aberrant PKC activity.
-
Neurobiology: DAG signaling is fundamental to synaptic plasticity. This compound is used to study the long-term effects of PKC activation on neurotransmitter release, receptor trafficking, and neuronal excitability.[4]
-
Immunology: PKC isoforms are critical for T-cell activation and cytokine production.[6] Stable DAG analogs help dissect the specific roles of PKC in the immune response.
-
Metabolic Diseases: Aberrant DAG accumulation in tissues like skeletal muscle and liver is linked to insulin resistance.[5][8] Studies using this compound can help clarify the specific PKC isoforms and downstream pathways that mediate these effects.[8]
Conclusion and Future Perspectives
This compound is an indispensable tool for cell signaling research. Its ability to act as a potent and metabolically stable activator of PKC and other C1 domain-containing proteins allows for the detailed investigation of pathways that are otherwise controlled by transient signals. While its primary role is well-established, caution is warranted, as high concentrations can lead to PKC-independent, off-target effects, such as alterations in membrane properties and ion channel activity.[6][7] Future research may focus on developing even more specific synthetic DAG analogs and using them in concert with isoform-specific inhibitors and advanced imaging techniques to precisely map the spatiotemporal dynamics of DAG signaling in health and disease.
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diacylglycerol levels modulate the cellular distribution of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diacylglycerol analogue reduces neuronal calcium currents independently of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-1,2-Dihexadecylglycerol in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Rac)-1,2-Dihexadecylglycerol, a synthetic diether lipid, in the formulation of liposomes for research and drug delivery applications. This document outlines the rationale for its use, detailed experimental protocols for liposome preparation and characterization, and insights into its potential effects on cellular signaling pathways.
Introduction to this compound
This compound is a versatile, amphiphilic molecule characterized by two hexadecyl ether chains attached to a glycerol backbone.[1][2] Its ether linkages, in contrast to the ester linkages found in most natural phospholipids, confer a higher degree of chemical stability and resistance to enzymatic degradation. This makes it an attractive component for liposomal drug delivery systems, particularly for applications requiring prolonged circulation times and enhanced stability.[3] Its incorporation into liposome bilayers can influence membrane fluidity, permeability, and interaction with biological systems.
Key Applications
Liposomes incorporating this compound are promising candidates for a variety of therapeutic and research applications, including:
-
Drug Delivery: Encapsulation of both hydrophilic and lipophilic drugs for targeted and controlled release. The enhanced stability of ether lipid-based liposomes can protect the cargo from degradation and improve pharmacokinetic profiles.
-
Gene Delivery: Formulation of cationic liposomes for the delivery of nucleic acids (e.g., siRNA, mRNA, pDNA). The stable nature of the diether lipid can contribute to the integrity of the lipoplexes.
-
Research Tool: Investigation of the role of ether lipids in cellular processes and signaling pathways.
Physicochemical Characterization of Liposomes
The following table summarizes the expected physicochemical properties of liposomes formulated with this compound. Note: This data is illustrative and will vary depending on the specific formulation parameters (e.g., lipid composition, drug-to-lipid ratio, preparation method).
| Formulation ID | Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DHL-1 | DPPC:Cholesterol:this compound (50:40:10) | 120 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.5 | >90 (for Doxorubicin) |
| cDHL-2 | DOTAP:DOPE:this compound (50:40:10) | 150 ± 8 | 0.21 ± 0.05 | +35.8 ± 2.1 | N/A (for gene delivery) |
| DHL-Dox | DPPC:Cholesterol:this compound (55:40:5) + Doxorubicin | 135 ± 6 | 0.18 ± 0.04 | -4.5 ± 1.2 | 95 ± 3 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Experimental Protocols
Herein, we provide detailed protocols for the preparation, drug loading, and in vitro characterization of liposomes containing this compound.
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This method is a widely used technique for producing unilamellar liposomes of a defined size.[4][5]
Materials:
-
This compound
-
Co-lipids (e.g., DPPC, Cholesterol, DOTAP, DOPE)
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the Tc) to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization:
-
Determine the liposome size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of free doxorubicin, liposome encapsulated doxorubicin and liposome co-encapsulated alendronate and doxorubicin (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model [ntno.org]
- 3. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
Protocol for Incorporating (Rac)-1,2-Dihexadecylglycerol into Cell Cultures: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the solubilization and incorporation of (Rac)-1,2-Dihexadecylglycerol, a synthetic diacylglycerol (DAG) analog, into in vitro cell cultures. Proper handling and delivery of this lipophilic molecule are critical for achieving consistent and reproducible results in studies of cellular signaling, particularly those involving Protein Kinase C (PKC).
Introduction
This compound is a stable, cell-permeant analog of diacylglycerol, a crucial second messenger in numerous cellular signaling pathways. Its primary mechanism of action involves the activation of Protein Kinase C (PKC) isozymes, making it a valuable tool for investigating the downstream effects of PKC activation, including cell proliferation, differentiation, and apoptosis. Due to its hydrophobic nature, specialized procedures are required to ensure its effective delivery to cultured cells. This protocol outlines a reliable method for preparing and applying this compound to cell cultures.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C35H72O3 |
| Molecular Weight | 540.94 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~54°C |
| Storage | Store at -20°C, sealed in a dry environment |
| Solubility | Slightly soluble in Chloroform and heated, sonicated Methanol. Soluble in DMSO. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium, appropriate for the cell line of interest
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture plates/flasks with seeded cells
Preparation of Stock Solution (10 mM)
It is crucial to prepare a concentrated stock solution in an appropriate organic solvent to facilitate its dilution into aqueous cell culture media. DMSO is a recommended solvent.
-
Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg of the compound.
-
Solubilization: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution. The resulting stock solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Incorporating this compound into Cell Culture
The following protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells. It is essential to maintain a final DMSO concentration of ≤ 0.1% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare the final working concentration, dilute the stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Immediately after adding the stock solution to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. This step is critical to prevent the precipitation of the lipophilic compound.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared medium containing this compound to the cells.
-
Include a vehicle control group of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the culture medium without the compound.
-
-
Incubation: Incubate the cells for the desired period according to the experimental design.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for PKC activation markers (e.g., phosphorylation of MARCKS), cell viability assays, or gene expression analysis.
Determining Optimal Working Concentration
The optimal working concentration of this compound can vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response experiment to determine the most effective concentration. A starting range of 1 µM to 50 µM is suggested.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for incorporating this compound into cell cultures and the canonical signaling pathway it activates.
Caption: Experimental workflow for incorporating this compound into cell cultures.
Caption: Signaling pathway activated by this compound.
Applications of (Rac)-1,2-Dihexadecylglycerol in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Rac)-1,2-Dihexadecylglycerol is a synthetic, non-hydrolyzable ether lipid that serves as a valuable tool in lipidomics research. Its unique chemical structure, featuring ether linkages at the sn-1 and sn-2 positions of the glycerol backbone, renders it resistant to cleavage by cellular lipases. This property makes it an ideal analog of the endogenous second messenger diacylglycerol (DAG), enabling researchers to investigate DAG-mediated signaling pathways with greater precision and control. Furthermore, its defined structure and synthetic origin make it suitable for use as an internal standard in mass spectrometry-based lipidomics workflows.
Application 1: Stable Activator of Protein Kinase C (PKC) and Other DAG-Effector Proteins
One of the primary applications of this compound is as a stable, cell-permeable activator of Protein Kinase C (PKC) isoforms and other proteins that are regulated by diacylglycerol.[1][2] Unlike natural DAGs, which are rapidly metabolized, this compound provides a sustained signal, allowing for more controlled experimental conditions to study the downstream effects of PKC activation.[3][4]
Key Advantages:
-
Metabolic Stability: Resistant to hydrolysis by phospholipases, leading to a prolonged cellular presence.[3]
-
Mimics Endogenous DAG: Effectively binds to and activates the C1 domain of conventional and novel PKC isoforms.[1]
-
Precise Experimental Control: Allows for the study of sustained signaling events that are difficult to observe with rapidly metabolized natural DAGs.
Experimental Protocol: In Vitro Protein Kinase C (PKC) Activation Assay
This protocol outlines a method to assess the activation of PKC in a cell-free system using this compound.
Materials:
-
Purified PKC enzyme
-
This compound
-
Phosphatidylserine (PS)
-
Triton X-100
-
PKC substrate peptide (e.g., fluorescently labeled)
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Lipid Micelles:
-
In a glass tube, mix this compound and Phosphatidylserine in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing or sonication to form mixed micelles.[5]
-
-
Set up the Reaction:
-
In a microplate, add the assay buffer, PKC substrate peptide, and the prepared lipid micelles.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Finally, add ATP to start the phosphorylation reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Measurement:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
-
Data Analysis:
-
Calculate the PKC activity based on the increase in fluorescence, and compare the activation by this compound to a control without the lipid.
-
Quantitative Data Summary: PKC Activation by Diacylglycerol Analogs
| Diacylglycerol Analog | Concentration for half-maximal activation (EC₅₀) | Maximal Activation (% of control) | Reference |
| 1,2-sn-dioleoylglycerol (DOG) | ~1-5 µM | 100% | [6] |
| This compound | Expected to be in a similar range to DOG | Expected to be comparable to DOG | N/A |
| Phorbol 12-myristate 13-acetate (PMA) | ~10-100 nM | >100% (potent activator) | [1] |
Note: Specific EC₅₀ and maximal activation values for this compound would need to be determined empirically for each PKC isoform and assay condition. The table provides expected ranges based on the activity of similar DAG analogs.
Application 2: Internal Standard for Quantitative Lipidomics
In mass spectrometry-based lipidomics, internal standards are crucial for accurate quantification of lipid species.[7][8] this compound, with its unique ether linkages and defined molecular weight, can serve as an effective internal standard for the quantification of diacylglycerols and other neutral lipids.
Key Advantages:
-
Structurally Distinct: Not naturally present in most biological samples, preventing interference with endogenous lipid measurements.
-
Stable Isotope Labeling Potential: Can be synthesized with stable isotopes (e.g., ¹³C or ²H) for use in stable isotope dilution mass spectrometry, the gold standard for quantification.
-
Similar Physicochemical Properties: Behaves similarly to endogenous diacylglycerols during extraction and chromatography.
Experimental Protocol: Lipid Extraction and Analysis using an Internal Standard
This protocol describes a general workflow for the extraction and analysis of cellular lipids using this compound as an internal standard.
Materials:
-
Cell or tissue sample
-
This compound (as internal standard)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Homogenize the cell or tissue sample in a suitable buffer.
-
-
Addition of Internal Standard:
-
Add a known amount of this compound solution to the homogenate at the earliest stage of sample preparation.[8]
-
-
Lipid Extraction (Folch Method):
-
Add a mixture of chloroform and methanol (2:1, v/v) to the sample.
-
Vortex thoroughly to ensure complete extraction of lipids.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
LC-MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS system.
-
Separate the lipids using a suitable chromatography method (e.g., reversed-phase or normal-phase chromatography).
-
Detect and quantify the lipid species using mass spectrometry, monitoring for the specific mass-to-charge ratio (m/z) of the internal standard and the target analytes.[9][10]
-
-
Data Analysis:
-
Normalize the peak areas of the endogenous diacylglycerol species to the peak area of the this compound internal standard to obtain accurate quantitative data.[11]
-
Quantitative Data Summary: Common Internal Standards in Lipidomics
| Internal Standard Class | Common Examples | Typical Concentration Range | Reference |
| Diacylglycerols (DAG) | 1,2-diheptadecanoyl-sn-glycerol (17:0/17:0 DAG) | 10-100 ng/sample | [12] |
| This compound | To be determined empirically | N/A | |
| Phosphatidylcholines (PC) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0/14:0 PC) | 10-100 ng/sample | [13] |
| Triacylglycerols (TAG) | Triheptadecanoin (17:0/17:0/17:0 TAG) | 50-500 ng/sample | [12] |
Visualizations
Caption: Signaling pathway of Protein Kinase C (PKC) activation by this compound.
Caption: Experimental workflow for quantitative lipidomics using an internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
Analytical Techniques for the Quantification of (Rac)-1,2-Dihexadecylglycerol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (Rac)-1,2-Dihexadecylglycerol, a key lipid intermediate in various cellular signaling pathways. The accurate quantification of this and other diacylglycerol (DAG) species is crucial for understanding their roles in health and disease, and for the development of novel therapeutics.
Introduction to this compound and its Importance
This compound is a synthetic diacylglycerol that is structurally similar to endogenous 1,2-diacylglycerols. These molecules are critical second messengers in a multitude of cellular signaling cascades, primarily through the activation of protein kinase C (PKC) isoforms. The "rac" designation indicates a racemic mixture of both sn-1,2- and sn-2,3-dihexadecylglycerol enantiomers. Given their central role in signaling, altered levels of specific DAGs are implicated in various pathological conditions, making their precise quantification a key area of research.
Overview of Analytical Strategies
The quantification of this compound in biological matrices presents several analytical challenges, including the need to resolve it from other lipid species and its regio- and stereoisomers. A typical analytical workflow involves three main stages:
-
Lipid Extraction: Isolation of the lipid fraction from the biological sample.
-
Chromatographic Separation: Separation of the target analyte from other lipids and isomers.
-
Detection and Quantification: Typically performed using mass spectrometry.
Derivatization is often employed to improve chromatographic separation and enhance detection sensitivity.
Experimental Protocols
Lipid Extraction from Biological Samples
The choice of extraction method is critical for obtaining reliable and reproducible results. The Folch and Bligh & Dyer methods are considered gold standards for lipid extraction.[1][2]
Protocol 1: Modified Folch Extraction
This protocol is suitable for a wide range of biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize 1 gram of tissue sample with 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[1]
-
Agitate the homogenate for 15-20 minutes at room temperature.[1]
-
Filter or centrifuge the mixture to separate the liquid extract from the solid residue.[1]
-
Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the liquid extract.[1]
-
Vortex the mixture thoroughly to ensure phase separation.
-
Centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[1]
-
Carefully collect the lower chloroform phase, which contains the lipids.[1]
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Protocol 2: Bligh & Dyer Extraction
This method is efficient for samples with low lipid content (<2%).[1]
Materials:
-
Chloroform
-
Methanol
-
Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
For a 1 mL sample containing approximately 80% water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[1]
-
Vortex vigorously for 10-15 minutes to create a single-phase mixture.[1]
-
Add 1.25 mL of chloroform and mix for 1 minute.[1]
-
Add 1.25 mL of water and mix for another minute.[1]
-
Centrifuge to separate the mixture into two phases.[1]
-
Carefully collect the lower chloroform phase containing the lipids.[1]
-
Evaporate the solvent to obtain the lipid extract.
Derivatization for Enhanced Analysis
Derivatization can prevent acyl migration between 1,2- and 1,3-DAGs and improve chromatographic properties and detection sensitivity.[3][4]
Protocol 3: Derivatization with 3,5-Dinitrophenylurethane (DNPU)
This method is used for chiral separation of DAG enantiomers by HPLC.[5]
Materials:
-
3,5-Dinitrophenyl isocyanate
-
Pyridine
-
Toluene
Procedure:
-
Dissolve the dried lipid extract in a small volume of toluene.
-
Add a solution of 3,5-dinitrophenyl isocyanate in toluene and a catalytic amount of pyridine.
-
Heat the reaction mixture to facilitate the derivatization of the hydroxyl group of the diacylglycerol.
-
After the reaction is complete, the DNPU-derivatized DAGs can be purified by solid-phase extraction before HPLC analysis.
Protocol 4: Silylation for GC Analysis
This protocol prepares volatile derivatives suitable for Gas Chromatography.[5][6]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
Procedure:
-
Dissolve the dried lipid extract in pyridine.
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
The resulting trimethylsilyl (TMS) ether derivatives are then ready for GC-MS analysis.[5]
Chromatographic Quantification
Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the separation of sn-1,2- and sn-2,3-diacylglycerol enantiomers after derivatization.[5]
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric detector.
-
Chiral column (e.g., R-(+)-1-(1-naphthyl)ethylamine stationary phase, 25 cm x 4.6 mm ID).[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol. The exact ratio may need to be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the DNPU derivative or by mass spectrometry.
Protocol 6: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile lipid derivatives.[5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Polar capillary column.[5]
Chromatographic and MS Conditions:
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of ~150°C, ramped up to ~300°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.
Protocol 7: Normal-Phase LC-MS/MS
This technique allows for the quantification of various diacylglycerol species, including the separation of 1,2- and 1,3-regioisomers, after derivatization.[4]
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Normal-phase column (e.g., silica-based).
Derivatization (with 2,4-difluorophenyl isocyanate):
-
The free hydroxyl group is derivatized to a diacyl urethane.[4]
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of solvents such as acetonitrile and ammonium acetate in water.[4]
-
Ionization Mode: Positive ion electrospray ionization (ESI).[4]
-
MS/MS Detection: Neutral loss scanning for the loss of the derivatizing group (e.g., 190 u for difluorophenyl carbamic acid plus ammonia) provides high specificity and sensitivity.[4][7]
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes. In a research setting, these would be populated with experimental results.
Table 1: Comparison of Extraction Efficiency
| Extraction Method | Sample Type | Lipid Yield (mg/g sample) | This compound Recovery (%) |
| Modified Folch | Brain Tissue | 85.2 ± 4.1 | 92.5 ± 3.7 |
| Bligh & Dyer | Plasma | 5.3 ± 0.6 | 95.1 ± 2.9 |
| Solid-Phase Extraction | Cell Culture | 12.8 ± 1.1 | 88.3 ± 4.5 |
Table 2: Quantitative Results from LC-MS/MS Analysis
| Sample ID | Treatment Group | This compound (ng/mg protein) |
| CTRL-01 | Control | 15.7 ± 1.2 |
| CTRL-02 | Control | 14.9 ± 1.5 |
| TREAT-01 | Drug A | 28.3 ± 2.1 |
| TREAT-02 | Drug A | 30.1 ± 2.5 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway involving diacylglycerol and a general experimental workflow for its quantification.
Caption: Simplified DAG and Rac GTPase signaling pathway.
Caption: General workflow for DAG quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of molecular species of enantiomeric diacylglycerols by chiral phase high performance liquid chromatography and polar capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. aocs.org [aocs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Diacylglycerol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are key intermediates in lipid metabolism. The isomeric form of DAG, defined by the stereospecific position of the two fatty acyl chains on the glycerol backbone and the nature of these fatty acids, dictates its biological activity and metabolic fate. The primary signaling-active isomer is sn-1,2-diacylglycerol, which allosterically activates Protein Kinase C (PKC), a family of enzymes pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis. The sn-1,3-diacylglycerol and sn-2,3-diacylglycerol isomers are also present in cells but have distinct roles and are not the primary activators of PKC. Furthermore, the degree of unsaturation and the position of double bonds within the fatty acyl chains introduce another layer of isomeric complexity, influencing the physical properties and biological functions of DAGs.
Given the distinct biological roles of each isomer, the ability to accurately separate and quantify them is paramount for researchers in cell biology, pharmacology, and drug development. This application note provides detailed protocols for three primary HPLC-based methods for the separation of diacylglycerol isomers: Reversed-Phase HPLC, Chiral HPLC, and Silver-Ion HPLC.
Diacylglycerol Signaling Pathway
The sn-1,2-diacylglycerol isomer plays a central role in signal transduction. Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and sn-1,2-diacylglycerol. While IP3 stimulates the release of intracellular calcium, sn-1,2-DAG remains in the plasma membrane where it recruits and activates conventional and novel isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses.
Experimental Workflow for DAG Isomer Analysis
A generalized workflow for the analysis of diacylglycerol isomers from biological samples involves lipid extraction, potential derivatization, and subsequent HPLC separation and detection.
Method 1: Reversed-Phase HPLC for Positional Isomer Separation (sn-1,2(2,3)- vs. sn-1,3-)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating DAG isomers based on their polarity, which is influenced by the length and degree of unsaturation of their fatty acyl chains. Under optimized conditions, RP-HPLC can effectively resolve positional isomers (sn-1,2(2,3)- from sn-1,3-diacylglycerols).
Experimental Protocol
-
Sample Preparation:
-
Dissolve the lipid extract or DAG standards in the initial mobile phase solvent (e.g., acetonitrile) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile is often effective. For more complex mixtures, a gradient of acetone in acetonitrile may be employed.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility.
-
Detector:
-
UV: 205 nm for underivatized DAGs.
-
ELSD: Nebulizer temperature 30-40°C, evaporator temperature 50-60°C, and nitrogen gas pressure 1.5-2.0 bar.
-
MS: Use a suitable ionization source such as APCI or ESI, with settings optimized for lipid analysis.
-
-
Expected Results
In RP-HPLC, for DAGs with the same fatty acid composition, the sn-1,3-isomer is generally less polar and elutes earlier than the sn-1,2(2,3)-isomer. The elution order is also influenced by the equivalent carbon number (ECN), which is calculated as the total number of carbons in the fatty acyl chains minus twice the number of double bonds.
Method 2: Chiral HPLC for Enantiomer Separation (sn-1,2- vs. sn-2,3-)
The separation of enantiomeric sn-1,2- and sn-2,3-diacylglycerols requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) or by derivatizing the DAGs with a chiral reagent and separating the resulting diastereomers on a non-chiral column. Derivatization to 3,5-dinitrophenylurethanes (3,5-DNPU) is a common and effective strategy.
Experimental Protocol
-
Derivatization to 3,5-Dinitrophenylurethanes (3,5-DNPU):
-
Dissolve the dried DAG sample in anhydrous toluene.
-
Add a molar excess of 3,5-dinitrophenyl isocyanate and anhydrous pyridine.
-
Heat the mixture at 80-100°C for 1-2 hours.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in the HPLC mobile phase.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as one based on N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica.
-
Mobile Phase: An isocratic mixture of hexane, ethylene dichloride, and ethanol (e.g., 40:10:1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 254 nm to detect the 3,5-dinitrophenyl group.
-
Expected Results
On a suitable chiral column, the derivatized sn-1,2- and sn-2,3-enantiomers will be resolved into two distinct peaks. The elution order depends on the specific chiral stationary phase used. For example, with an N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine CSP, the sn-1,2-enantiomer typically elutes before the sn-2,3-enantiomer.
Method 3: Silver-Ion HPLC for Separation Based on Unsaturation
Silver-ion HPLC (Ag+-HPLC) is a unique technique that separates lipids based on the number, configuration (cis/trans), and position of double bonds in their fatty acyl chains. This is due to the formation of reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the lipid sample in a non-polar solvent such as hexane to a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).
-
Column: A silver-ion column (commercially available or prepared by loading a silica or ion-exchange column with silver nitrate).
-
Mobile Phase: A gradient of a polar modifier (e.g., acetonitrile or isopropanol) in a non-polar solvent (e.g., hexane or dichloromethane). A typical gradient might start with a low percentage of the polar modifier and increase over the course of the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Controlled temperature, as retention can be temperature-sensitive.
-
Detector: ELSD or MS.
-
Expected Results
In Ag+-HPLC, retention increases with the number of double bonds. For isomers with the same number of double bonds, cis isomers are retained more strongly than trans isomers. The position of the double bond also influences retention. This method is particularly useful for separating complex mixtures of DAGs containing various unsaturated fatty acids.
Quantitative Data Summary
The following table summarizes representative data for the separation of diacylglycerol isomers using the described HPLC methods. Note that retention times and resolution are highly dependent on the specific column, mobile phase, and other chromatographic conditions.
| HPLC Method | Isomer Type Separated | Example DAG Isomers | Column | Mobile Phase | Typical Retention Time (min) | Resolution (Rs) |
| Reversed-Phase | Positional | 1,3-Dilinolein vs. 1,2-Dilinolein | C18 | 100% Acetonitrile | 1,3-DL: ~10; 1,2-DL: ~12 | > 1.5 |
| 1,3-Dipalmitin vs. 1,2-Dipalmitin | C18 | Acetonitrile/Acetone Gradient | 1,3-DP: ~18; 1,2-DP: ~20 | > 1.5 | ||
| Chiral (as DNPU) | Enantiomeric | sn-1,2-Dioleoyl-glycerol vs. sn-2,3-Dioleoyl-glycerol | Chiral Stationary Phase | Hexane/Ethylene Dichloride/Ethanol | sn-1,2: ~8; sn-2,3: ~9.5 | > 1.5 |
| Silver-Ion | Unsaturation | 1-Stearoyl-2-oleoyl-glycerol vs. 1-Stearoyl-2-linoleoyl-glycerol | Silver-Ion | Hexane/Acetonitrile Gradient | SOG: ~15; SLG: ~20 | > 2.0 |
Note: The values in this table are illustrative and will vary with the specific experimental setup.
Conclusion
The selection of the appropriate HPLC method for the separation of diacylglycerol isomers depends on the specific research question.
-
Reversed-Phase HPLC is a robust and widely applicable method for the separation of positional isomers (sn-1,2(2,3)- vs. sn-1,3-) and for resolving DAGs based on their overall hydrophobicity.
-
Chiral HPLC , often requiring derivatization, is essential for the separation of enantiomers (sn-1,2- vs. sn-2,3-), which is critical for studies of signal transduction.
-
Silver-Ion HPLC provides unparalleled resolution of isomers based on the fine details of unsaturation in their fatty acyl chains.
For a comprehensive analysis of complex biological samples, a multi-dimensional approach combining these techniques may be necessary. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and optimize methods for the separation and quantification of diacylglycerol isomers in their specific applications.
Application Notes and Protocols for Enzymatic Assays Involving Synthetic Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC) isoforms.[1] The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the recruitment and activation of various downstream effector proteins. Synthetic diacylglycerols are invaluable tools in the study of these pathways, allowing for the controlled activation and investigation of specific enzymes in vitro and in cell-based assays.
This document provides detailed protocols for key enzymatic assays involving synthetic DAGs, focusing on Protein Kinase C (PKC), Diacylglycerol Kinase (DGK), Diacylglycerol Acyltransferase (DGAT), and Diacylglycerol Lipase (DAGL). These assays are fundamental for dissecting signaling events, screening for novel therapeutic inhibitors, and characterizing enzyme kinetics.
Signaling Pathways and Assay Workflows
To elucidate the roles of synthetic diacylglycerols in cellular processes, it is crucial to visualize the signaling cascades and the logic of the experimental procedures used to study them.
Diacylglycerol Signaling Cascade
The canonical pathway involves the generation of DAG and inositol trisphosphate (IP3) from PIP2. DAG remains in the plasma membrane to activate PKC, while IP3 translocates to the endoplasmic reticulum to trigger calcium release. Diacylglycerol kinases (DGKs) phosphorylate DAG to phosphatidic acid (PA), thus attenuating PKC signaling while initiating PA-mediated pathways.
References
Troubleshooting & Optimization
troubleshooting poor solubility of (Rac)-1,2-Dihexadecylglycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-1,2-Dihexadecylglycerol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a synthetic, high-purity diglyceride. Due to its structural similarity to endogenous diacylglycerols (DAGs), it is primarily used as a cell-permeable activator of Protein Kinase C (PKC) and its various isoforms. Its long hexadecyl chains allow it to intercalate into cellular membranes, mimicking the role of natural DAG in signal transduction pathways. This makes it a valuable tool for studying the downstream effects of PKC activation in various cellular processes.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a lipophilic molecule with poor aqueous solubility. It is generally soluble in organic solvents such as chloroform and methanol. Its solubility is limited in ethanol and dimethyl sulfoxide (DMSO), and it is considered practically insoluble in water or aqueous buffers.
Q3: I am observing a precipitate after adding my this compound stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds like this compound. This occurs because the compound is poorly soluble in water. To prevent this, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the final aqueous medium with vigorous mixing. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically below 1%) to avoid solvent-induced cytotoxicity.
Q4: Can I sonicate or heat the solution to improve the solubility of this compound?
A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound, especially when preparing stock solutions or if a precipitate has formed upon dilution. When warming, it is important to not exceed temperatures that could lead to the degradation of the compound. For sonication, a bath sonicator is generally recommended to ensure even energy distribution.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Issue 1: Difficulty in preparing a clear stock solution.
-
Possible Cause: The chosen solvent may not be suitable for the desired concentration, or the compound may not be fully dissolved.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. Chloroform is often a good initial choice for creating a high-concentration stock.
-
Increase Solubilization Efforts:
-
Vortex the solution vigorously.
-
Gently warm the solution in a water bath.
-
Use a bath sonicator to apply ultrasonic energy.
-
-
Reduce Concentration: If the above steps do not yield a clear solution, the desired concentration may be too high for the chosen solvent. Try preparing a more dilute stock solution.
-
Issue 2: Inconsistent or no biological effect observed in cell-based assays.
-
Possible Cause 1: Poor bioavailability due to precipitation in the aqueous medium.
-
Solution: Follow the recommended protocol for diluting the stock solution into your experimental medium. Ensure the final concentration of the organic solvent is low and that the solution is well-mixed immediately before adding to cells. You can visually inspect a sample of the final working solution under a microscope to check for precipitates.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or lower) and protect from light. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: The specific PKC isoforms in your cell line are not responsive to this DAG analog.
-
Solution: Confirm the expression of conventional or novel PKC isoforms in your cell line, as these are the primary targets of DAG analogs. Atypical PKCs are not activated by diacylglycerols.
-
Data Presentation
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock Solution |
| Chloroform | Soluble | 10-20 mg/mL |
| Methanol | Soluble | 5-10 mg/mL |
| Ethanol | Sparingly Soluble | 1-2 mg/mL (may require warming/sonication) |
| DMSO | Sparingly Soluble | 1-2 mg/mL (may require warming/sonication) |
| Water / Aqueous Buffers | Insoluble | Not recommended for stock solution |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, chemical-resistant vial (e.g., glass with a PTFE-lined cap).
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., chloroform) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Vortex the vial for 1-2 minutes.
-
If the solution is not clear, place it in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the vial in a water bath to a temperature not exceeding 37°C.
-
-
Storage: Once a clear solution is obtained, store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Stock Solution for Cell Culture Experiments
-
Thaw Stock: Thaw the stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium or experimental buffer to 37°C.
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Visualizations
Signaling Pathway Diagram
Caption: Activation of Protein Kinase C by this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor solubility issues.
optimizing storage conditions for (Rac)-1,2-Dihexadecylglycerol to prevent degradation
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of (Rac)-1,2-Dihexadecylglycerol to ensure its stability and prevent degradation, thereby ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage critical?
This compound is a synthetic, saturated dialkylglycerol, a type of ether lipid. Unlike lipids with ester linkages, its ether bonds are resistant to enzymatic hydrolysis by most lipases and chemical hydrolysis, making it a stable analog for certain biological studies. However, like all lipids, it is susceptible to degradation over time, primarily through oxidation, if not stored correctly. Improper storage can lead to the formation of impurities that may interfere with experiments, producing unreliable or misleading data.
Q2: How should I store this compound upon receipt?
The optimal storage depends on whether the compound is supplied as a solid powder or dissolved in an organic solvent. As a saturated lipid, it is relatively stable as a powder.[1][2]
-
As a Solid (Powder): Store in a tightly sealed glass container with a Teflon-lined cap at -20°C or below.[1][2][3] Before opening the container, always allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can promote degradation.[1][2]
-
In an Organic Solvent: If supplied in a solvent, or after you prepare a stock solution, it should be stored in a glass vial with a Teflon-lined closure at -20°C ± 4°C.[1][4] To prevent oxidation, the headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.[1][2]
Q3: What are the best practices for handling this lipid to prevent contamination and degradation?
Proper handling is as crucial as long-term storage.
-
Avoid Plastics: Never store organic solutions of lipids in plastic containers (e.g., polystyrene, polypropylene) or use plastic pipette tips for transfers.[1][4] Plasticizers can leach from the container, contaminating your sample.[1] Aqueous solutions of lipids are compatible with plastic.[4]
-
Use Appropriate Tools: For transferring the compound, especially in an organic solvent, always use glass, stainless steel, or Teflon equipment.[1][2]
-
Minimize Exposure: Limit the compound's exposure to air and light. Work quickly and, for solutions, flush with inert gas before sealing for storage.[3]
-
Practice Good Lab Hygiene: Do not eat, drink, or smoke while handling.[5] Always wash hands thoroughly after handling.[5][6]
Storage Condition Summary
The following table summarizes the recommended storage conditions to ensure the long-term stability of this compound.
| Parameter | Recommendation for Solid (Powder) | Recommendation for Organic Solution | Rationale |
| Temperature | ≤ -16°C (ideally -20°C)[1][3] | -20°C ± 4°C[1][4] | Slows down potential degradation processes like oxidation. Storage below -30°C is not recommended for screw-top vials as cap liners may contract and leak.[4] |
| Container | Glass vial or bottle with a Teflon-lined cap.[1][2] | Glass vial (e.g., amber glass) with a Teflon-lined cap.[1][3] | Prevents contamination from plasticizers and protects from light. Teflon provides a non-reactive seal.[1] |
| Atmosphere | Normal atmosphere (ensure container is tightly sealed). | Flush with inert gas (Argon or Nitrogen) before sealing.[1][2] | Minimizes exposure to oxygen, preventing oxidative degradation of the lipid.[3] |
| Form | Preferred for long-term storage due to higher stability.[1] | Convenient for immediate use but slightly more susceptible to degradation over time. | A solid has less surface area exposed to residual oxygen in the container. |
Visualizing the Handling Workflow
The following workflow diagram outlines the critical steps from receiving the compound to preparing it for long-term storage or immediate experimental use.
References
Technical Support Center: Synthesis of Ether-Linked Lipids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ether-linked lipids.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of ether-linked lipids, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield in Williamson Ether Synthesis for sn-1 Alkylation
-
Question: I am experiencing low yields during the Williamson ether synthesis to introduce the alkyl chain at the sn-1 position of my glycerol backbone. What are the common causes and how can I improve the yield?
-
Answer: Low yields in this step are frequently due to several factors:
-
Incomplete Deprotonation: The alkoxide of the glycerol derivative may not be fully formed. Ensure you are using a sufficiently strong base (e.g., NaH) and an anhydrous solvent.
-
Side Reactions: The alkyl halide can undergo elimination reactions, especially with secondary or tertiary halides. It is recommended to use primary alkyl halides with a good leaving group (e.g., iodide, bromide, or tosylate)[1].
-
Steric Hindrance: A bulky protecting group on the glycerol backbone can hinder the approach of the alkyl halide. Consider using smaller protecting groups if possible.
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the alkoxide by moisture.
-
Issue 2: Cleavage of Protecting Groups During Synthesis
-
Question: My protecting groups (e.g., benzyl ethers, acetals) are being partially or fully cleaved during intermediate steps. How can I prevent this?
-
Answer: Protecting group stability is crucial. Cleavage can occur under acidic or basic conditions used in other reaction steps.
-
Orthogonality: Select protecting groups that are stable to the reaction conditions of subsequent steps. For example, if you are using acidic conditions to remove a trityl group, ensure your other protecting groups are acid-stable.
-
Reaction Work-up: During aqueous work-ups, avoid strongly acidic or basic conditions if your protecting groups are labile. Use buffered solutions where necessary.
-
Purification: When using silica gel chromatography, be aware that residual acidity can cleave sensitive protecting groups like acetals. This can be mitigated by using neutralized silica gel.
-
Issue 3: Difficulty in Introducing the Phosphocholine Headgroup
-
Question: I am facing challenges while introducing the phosphocholine moiety at the sn-3 position, resulting in low yields and side products. What are the best strategies?
-
Answer: The introduction of the phosphocholine headgroup can be a multi-step process prone to complications.
-
Reagent Choice: Using reagents like 2-bromoethyl dichlorophosphate followed by reaction with trimethylamine is a common method[2][3]. Ensure the dichlorophosphate is pure and handled under anhydrous conditions.
-
Cyclic Intermediates: An alternative strategy involves the use of cyclic phosphites or phospholanes, which can sometimes offer higher yields and fewer side products[3].
-
Reaction Conditions: These reactions are highly sensitive to moisture. All glassware should be flame-dried, and anhydrous solvents must be used. The final quaternization step with trimethylamine may require elevated pressure and temperature.
-
Issue 4: Challenges in the Purification of Final Ether Lipid Product
-
Question: My final ether-linked lipid product is difficult to purify, and I observe byproducts in my NMR and Mass Spectrometry data. What are some common purification challenges and solutions?
-
Answer: Ether lipids can be challenging to purify due to their amphiphilic nature and potential for degradation.
-
Hydrolysis: Phospholipid esters are susceptible to hydrolysis, especially under acidic or basic conditions during purification[4]. It is advisable to use neutral pH buffers for HPLC purification and to work at lower temperatures[4].
-
Chromatography: Normal-phase silica gel chromatography is often used. A gradient elution starting with a non-polar solvent and gradually increasing polarity can effectively separate the desired product from non-polar starting materials and polar byproducts. For phospholipids, specialized lipid purification columns may be necessary.
-
Byproduct Identification: Common byproducts can include lysolipids (from hydrolysis of an acyl chain) or products of protecting group cleavage. Mass spectrometry is an invaluable tool for identifying these impurities[4].
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in ensuring the stereochemical purity of the final ether lipid?
A1: The most critical step is the choice of the chiral starting material. Syntheses often begin with chiral precursors like (S)-glycidol, solketal derived from D-mannitol, or tartaric acids to set the stereochemistry at the sn-2 position of the glycerol backbone[2][3]. Maintaining this stereointegrity throughout the synthetic sequence is paramount.
Q2: Are there any specific safety precautions I should take during ether lipid synthesis?
A2: Yes. Many reagents used in ether lipid synthesis are hazardous. For example:
-
Sodium hydride (NaH) is highly flammable and reacts violently with water.
-
Phosphorus oxychloride and related reagents are corrosive and moisture-sensitive.
-
Many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all reactions involving moisture-sensitive reagents are conducted under an inert atmosphere.
Q3: Can I synthesize plasmalogens (ether lipids with a vinyl-ether bond) using the same methods as for alkyl ether lipids?
A3: The synthesis of plasmalogens requires additional, specialized steps to introduce the vinyl-ether bond at the sn-1 position. This is typically achieved late in the synthesis by creating a saturated ether lipid precursor and then introducing the double bond, for instance, through a desaturation reaction[5]. The enzymes responsible for this in nature, like plasmanylethanolamine desaturase (PEDS1), highlight the complexity of this transformation[5][6].
Q4: Why is the ether linkage more stable than the ester linkage in diacyl lipids?
A4: The ether bond (C-O-C) is chemically more stable than the ester bond (C-O-C=O) primarily because it is less susceptible to hydrolysis. The carbonyl group in the ester makes the adjacent carbon atom electrophilic and prone to nucleophilic attack by water or other nucleophiles, especially under acidic or basic conditions. The absence of this carbonyl group in the ether linkage confers greater chemical stability.
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Ether Lipid Synthesis
| Synthetic Step | Starting Material | Reagent/Method | Product | Reported Yield (%) | Reference |
| sn-1 Alkylation | 1,2-Isopropylidene-sn-glycerol | NaH, Octadecyl bromide | 1-O-Octadecyl-2,3-isopropylidene-sn-glycerol | ~85% | Inferred from multiple sources |
| Deprotection of Acetal | 1-O-Alkyl-2,3-isopropylidene-sn-glycerol | Dowex 50W-X8 (H+ form) | 1-O-Alkyl-sn-glycerol | >90% | Inferred from multiple sources |
| sn-2 Methylation | 1-O-Octadecyl-3-O-benzyl-sn-glycerol | NaH, Iodomethane | 1-O-Octadecyl-2-O-methyl-3-O-benzyl-sn-glycerol | 89% | [3] |
| Introduction of Phosphocholine | 1-O-Alkyl-2-O-acetyl-sn-glycerol | 2-Bromoethyl dichlorophosphate, then Trimethylamine | Platelet-Activating Factor (PAF) | ~50-60% (over two steps) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-O-Octadecyl-sn-glycerol
This protocol describes the alkylation of the sn-1 position of glycerol, followed by the removal of the acetal protecting group.
-
Alkylation:
-
To a solution of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an argon atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add octadecyl bromide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified alkylated product in a mixture of methanol and water.
-
Add an acidic resin (e.g., Dowex 50W-X8) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-O-octadecyl-sn-glycerol.
-
Visualizations
Caption: General workflow for the chemical synthesis of ether-linked phospholipids.
Caption: A logical flowchart for troubleshooting low yields in synthesis.
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
avoiding artifacts in experiments with (Rac)-1,2-Dihexadecylglycerol
Welcome to the technical support center for (Rac)-1,2-Dihexadecylglycerol. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common artifacts and troubleshooting issues during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 1,2-O-Dihexadecyl-rac-glycerol, is a synthetic, cell-permeable diacylglycerol (DAG) analog.[1] As a DAG analog, its primary expected mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[2][3] Natural DAG is a crucial second messenger that recruits and activates PKC at the cell membrane, initiating a variety of downstream signaling cascades involved in cellular proliferation, differentiation, and apoptosis.
Q2: How does the ether linkage in this compound affect its activity compared to ester-linked DAGs?
This compound possesses two ether linkages, which makes it resistant to cellular hydrolysis by DAG lipases. This metabolic stability can lead to more prolonged signaling compared to ester-linked DAGs. However, research on alkyl analogs of DAG has shown that the ether bond can be associated with a loss of activity in activating PKC to varying extents.[2] The ester bond, particularly at the sn-1 position, appears to be a significant determinant for potent PKC activation.[2] Therefore, researchers should not assume its potency is equivalent to that of endogenous DAG or other synthetic DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG).
Q3: Can this compound have effects independent of PKC activation?
Yes, it is crucial to consider potential off-target effects. Studies on other DAG analogs have demonstrated that they can induce cellular responses independently of PKC activation. For example, some DAG analogs have been shown to directly affect neuronal calcium currents and activate TRPC-like calcium channels.[4][5] It is essential to include appropriate controls to verify that the observed effects are indeed mediated by PKC.
Q4: What is a suitable negative control for experiments with this compound?
An ideal negative control would be a structurally similar molecule that does not activate PKC. While a perfect inert analog may not be available, using the vehicle (e.g., DMSO) as a control is the minimum requirement. Additionally, to confirm PKC dependence, one can use specific PKC inhibitors in conjunction with this compound. If the effect of the DAG analog is blocked by the PKC inhibitor, it provides stronger evidence for a PKC-mediated mechanism.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Problem: Users observe precipitation, turbidity, or the formation of oily droplets when adding the this compound stock solution to their aqueous cell culture medium. This is a common issue for hydrophobic compounds like diacylglycerol esters and ethers.[6] Inconsistent exposure due to poor solubility can confound the interpretation of toxicological and efficacy data.[6]
Solution:
-
Use a robust solubilization protocol. A standard two-step method of dissolving in an organic solvent and then diluting in media is often insufficient.[6] A three-step protocol is recommended to achieve a stable, homogenous solution.
-
Vehicle Selection: DMSO is a commonly used solvent.[6] Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically well below 1%.[6]
-
Visual Confirmation: Always inspect the final solution under a light microscope to ensure it is free of large globules or precipitate before adding it to cells.[6]
Issue 2: Inconsistent or No Cellular Response
Problem: The expected cellular response (e.g., phosphorylation of a PKC substrate) is not observed or is highly variable between experiments.
Solution:
-
Verify Solubility: As noted above, poor solubility is a primary cause of inconsistent results. Ensure the compound is fully dissolved in the media.
-
Assess Cell Permeability: While considered cell-permeable, the efficiency of uptake can vary between cell types. Consider optimizing incubation time and concentration.
-
Evaluate Potency: Ether-linked DAG analogs can have lower potency for PKC activation compared to ester-linked analogs.[2] It may be necessary to perform a dose-response curve to determine the optimal effective concentration for your specific cell system.
-
Check for Off-Target Effects: If a response is observed, confirm it is PKC-mediated. Use PKC inhibitors as a control. If the response persists, it may be a PKC-independent off-target effect.[5]
Issue 3: Observed Cellular Toxicity
Problem: Application of this compound leads to unexpected cell death or signs of stress.
Solution:
-
Vehicle Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6] Perform a vehicle-only control at the highest concentration used in the experiment.
-
Compound-Induced Apoptosis: Prolonged or excessive activation of certain PKC isoforms can be pro-apoptotic. The metabolic stability of an ether-linked DAG analog could lead to sustained signaling that becomes toxic. Perform a cytotoxicity assay (e.g., LDH release or MTS assay) to determine the toxic concentration range.
-
Purity of the Compound: Ensure the purity of the this compound. Impurities from the synthesis process could be responsible for the observed toxicity.
Experimental Protocols
Protocol 1: Solubilization of this compound for Cell Culture
This protocol is adapted from a method developed for dissolving hydrophobic 3-MCPD esters in aqueous media, a challenge similar to that posed by this compound.[6]
-
Step 1: Prepare High-Concentration Stock in Pure DMSO.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO at room temperature.
-
If the compound does not readily dissolve, vortex briefly at maximum speed. If necessary, warm the solution in a 37°C water bath for 5-10 minutes.
-
-
Step 2: Intermediate Dilution in Serum-Containing Medium.
-
Create an intermediate 1 mM solution by diluting the 10 mM stock 1:10 in complete cell culture medium containing serum (e.g., 10% FBS).
-
Vortex the intermediate solution immediately and vigorously for 10-15 seconds to create a fine emulsion. The serum proteins help to stabilize the hydrophobic compound.
-
-
Step 3: Final Dilution in Experimental Medium.
-
Further dilute the 1 mM intermediate solution to the desired final working concentration (e.g., 1-100 µM) in your final experimental medium (which can be serum-free if required).
-
Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).
-
Protocol 2: General Cell Treatment for PKC Activation Assay
-
Cell Plating: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum or serum-free medium for 2-24 hours before treatment, depending on the cell type.
-
Preparation of Reagents:
-
Prepare the this compound working solution using Protocol 1.
-
Prepare vehicle control (containing the same final concentration of DMSO).
-
If using, prepare a PKC inhibitor stock solution (e.g., Gö 6983, Sotrastaurin) according to the manufacturer's instructions.
-
-
Treatment:
-
For PKC inhibition control, pre-incubate cells with the PKC inhibitor for 30-60 minutes before adding the DAG analog.
-
Remove the culture medium and replace it with the medium containing this compound, vehicle, or inhibitor + DAG analog.
-
Incubate for the desired time period (e.g., 15 minutes to several hours) at 37°C and 5% CO₂.
-
-
Cell Lysis and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Analyze cell lysates for evidence of PKC activation, such as by Western blot for phosphorylated substrates (e.g., phospho-MARCKS) or by downstream functional assays.
-
Quantitative Data Summary
The following table summarizes key parameters. Note that specific optimal values may vary significantly depending on the cell type and experimental system.
| Parameter | Value / Range | Notes |
| Molecular Weight | 540.95 g/mol | [1] |
| Purity | ≥ 98% | Purity should always be confirmed from the supplier's certificate of analysis.[1] |
| Typical Stock Solution | 10 mM | In 100% DMSO.[6] |
| Typical Working Conc. | 1 - 100 µM | Dose-response experiments are critical to determine the optimal concentration. |
| Final Vehicle Conc. | ≤ 0.5% | Final concentration of DMSO should be tested for toxicity in the specific cell line.[6] |
| Storage | Store at 0-8 °C | As a powder.[1] Stock solutions in DMSO should be stored at -20°C. |
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway involving diacylglycerol (DAG) and Protein Kinase C (PKC). This compound mimics endogenous DAG to activate this pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A diacylglycerol analogue reduces neuronal calcium currents independently of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Lipid Analysis for Biodiesel Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids for biodiesel production optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.
Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)
Issue: Poor Peak Resolution or Peak Broadening
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume.[1] |
| Incorrect Flow Rate | Optimize the carrier gas flow rate. A flow rate that is too high or too low can lead to broader peaks.[1] |
| Contaminated Injector Liner | Clean or replace the injector liner regularly to prevent sample degradation and adsorption.[1] |
| Column Degradation | Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[1] |
| "Cold Spots" in Injector or Detector | Ensure the injector and detector temperatures are set appropriately for FAME analysis to prevent condensation and broadening of peaks for higher carbon number FAMEs.[2] |
| Blockage in the Split Line | If a splitless injection looks the same as a split injection, there may be a blockage in the split line or a blocked split vent filter.[2] |
Issue: Irreproducible Peak Areas
| Potential Cause | Recommended Solution |
| Autosampler Syringe Issues | Check for air bubbles in the syringe. Clean the syringe thoroughly between injections to prevent carryover. |
| Inconsistent Injection Volume | Ensure the autosampler is calibrated and functioning correctly. For manual injections, practice consistent injection technique. |
| Sample Volatility | Ensure vials are properly sealed to prevent the evaporation of volatile FAMEs and solvent. |
| System Leaks | Perform a leak check on the GC system, paying close attention to the injector septum and column fittings. |
Thin-Layer Chromatography (TLC) for Lipid Separation
Issue: Poor Spot Separation (Spots Merged or Streaking)
| Potential Cause | Recommended Solution |
| Sample Overloading | Apply a smaller volume of the sample to the TLC plate. Streaking can occur if the sample is too concentrated.[3] |
| Inappropriate Solvent System | Adjust the polarity of the mobile phase. For neutral lipids, a common solvent system is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[3][4] |
| Uneven Solvent Front | Ensure the TLC chamber is properly saturated with the mobile phase vapor. Lining the chamber with filter paper can help achieve this.[3][4] |
| Impure Sample | Ensure the lipid extract is free of non-lipid contaminants that can cause streaking. |
| Acidic or Basic Compounds | Interactions between acidic or basic lipids and the silica gel can cause streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can mitigate this.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum allowable Free Fatty Acid (FFA) content in the feedstock for efficient alkaline-catalyzed transesterification?
A1: For alkali-catalyzed transesterification, the FFA content in the oil feedstock should ideally be below 1% (w/w).[5] High FFA content (typically above 3%) leads to soap formation, which reduces the biodiesel yield and complicates the separation of the biodiesel from the glycerol phase.[6][7] If the FFA content is high, a two-step process involving an initial acid-catalyzed esterification to convert FFAs to esters, followed by alkali-catalyzed transesterification, is recommended.[6][7][8]
Q2: How can I improve the efficiency of lipid extraction from my biomass?
A2: Optimizing lipid extraction involves several factors:
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Cell Disruption: Many microorganisms have robust cell walls that need to be disrupted to release the lipids. Methods like bead beating, ultrasonication, microwave, and enzymatic disruption can significantly improve extraction yields.[9][10]
-
Solvent Selection: A combination of polar and non-polar solvents is generally most effective. The Folch and Bligh & Dyer methods, which use chloroform and methanol mixtures, are widely used for lipid extraction.[10][11]
-
Extraction Parameters: Factors such as particle size of the biomass, extraction time, and the solvent-to-biomass ratio should be optimized.[12][13] For example, a study on Moringa oleifera seeds found that a particle size of 1.3611 mm, an extraction time of 3 hours, and using hexane as the solvent provided the highest lipid yield.[12]
Q3: My FAME analysis by GC shows extra peaks that are not in my standard mix. What could they be?
A3: Unidentified peaks in your FAME chromatogram could be several things:
-
Contaminants: The peaks could be from contaminants introduced during sample preparation (e.g., from solvents, glassware, or the derivatization reagents).
-
Incomplete Transesterification: The presence of mono-, di-, and triglycerides indicates that the transesterification reaction did not go to completion.[14][15]
-
Side Reaction Products: Depending on the reaction conditions, other chemical species may be formed.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or "ghost peaks".[16]
To identify these peaks, you can try running a blank (solvent and reagents only), checking your sample preparation procedure for sources of contamination, and optimizing your transesterification reaction conditions. For definitive identification, using a GC coupled with a mass spectrometer (GC-MS) is recommended.[15]
Q4: What is the purpose of converting fatty acids to Fatty Acid Methyl Esters (FAMEs) before GC analysis?
A4: Fatty acids themselves are not ideal for GC analysis due to their low volatility and potential for thermal degradation at the high temperatures used in the GC injector and column.[17] The conversion to FAMEs is a derivatization step that increases the volatility of the molecules, making them suitable for analysis by gas chromatography.[17] This allows for better separation and quantification of the individual fatty acid components of the lipid sample.
Experimental Protocols & Workflows
Workflow for Quantitative Lipid Analysis for Biodiesel
Caption: General workflow for the quantitative analysis of lipids for biodiesel production.
Troubleshooting Logic for GC Peak Broadening
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. FAME analysis-------------abnormal peak broadening - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Determination of Microalgal Lipid Content and Fatty Acid for Biofuel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of lipid extraction from the oleaginous yeasts Rhodotorula glutinis and Lipomyces kononenkoae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid extraction and analysis of microalgae strain pectinodesmus PHM3 for biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of lipids extraction from Moringa oleifera seeds for biodiesel feedstock - ProQuest [proquest.com]
- 13. avantipublishers.com [avantipublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarship.claremont.edu [scholarship.claremont.edu]
- 16. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 17. sandia.gov [sandia.gov]
dealing with aggregation of (Rac)-1,2-Dihexadecylglycerol in vitro
Welcome to the technical support center for (Rac)-1,2-Dihexadecylglycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on overcoming challenges related to its aggregation in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as 1,2-O-Dihexadecyl-rac-glycerol, is a synthetic diacylglycerol (DAG) analog.[1][2][3] In cell biology and pharmacology, it is often used as a stable, cell-permeable activator of Protein Kinase C (PKC) and other DAG-regulated signaling pathways. Unlike natural DAGs which are rapidly metabolized, its ether linkages make it resistant to hydrolysis by lipases, allowing for more sustained experimental effects.
Q2: I'm observing precipitation or cloudiness after adding this compound to my aqueous buffer or cell culture medium. What is happening?
This is a common issue and is due to the compound's low solubility in water and its tendency to aggregate. This compound is a lipophilic molecule. When introduced into an aqueous environment, its molecules self-associate to minimize contact with water, leading to the formation of aggregates, micelles, or visible precipitates, especially at concentrations above its critical micelle concentration (CMC).
Q3: How should I dissolve this compound to create a stock solution?
To ensure complete dissolution, an organic solvent should be used.
-
Recommended Solvents : Chloroform is an effective solvent.[2] For biological experiments, ethanol or DMSO are more common choices.
-
Slight Solubility : It is slightly soluble in methanol, a process that can be aided by heating and sonication.[2]
-
Procedure : Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent. Ensure the compound is completely dissolved before making further dilutions.
Q4: What is the best way to introduce this compound into my aqueous experimental system (e.g., cell culture medium)?
Direct dilution of a high-concentration organic stock solution into an aqueous buffer can cause the compound to immediately precipitate. The key is to dilute the stock solution in a stepwise manner while providing energy to disperse the molecules.
-
Pre-warm the medium/buffer : Warming the aqueous solution to 37°C can help with dispersion.
-
Rapid mixing : Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This promotes the formation of a fine suspension or liposomes rather than large aggregates.
-
Sonication : For some applications, brief sonication of the final solution can help break down larger aggregates into smaller, more uniform micelles or liposomes.
Q5: My experimental results are inconsistent. Could aggregation be the cause?
Yes, inconsistent results are a hallmark of aggregation issues. The bioavailability and effective concentration of the compound at the cellular level are highly dependent on the size and stability of the aggregates. If the preparation method varies between experiments, the degree of aggregation will also vary, leading to poor reproducibility. Standardizing your preparation protocol is critical.
Troubleshooting Guide
This guide addresses specific problems you might encounter.
| Problem | Probable Cause | Recommended Solution |
| Visible Precipitate in Stock Solution | The concentration is too high for the chosen solvent, or the temperature is too low. The compound has a melting point of 54°C.[2] | Gently warm the solution (not exceeding 37-40°C for biological stocks) and vortex or sonicate until fully dissolved. If it persists, remake the stock at a lower concentration. |
| Solution turns cloudy immediately upon dilution in aqueous buffer. | "Shock" precipitation due to rapid change in solvent polarity. | Add the stock solution very slowly to the pre-warmed (37°C) aqueous medium while vortexing vigorously. Prepare an intermediate dilution in a solvent like ethanol before the final aqueous dilution. |
| Inconsistent biological activity between experiments. | Variable size and concentration of aggregates. The method of preparation was not standardized. | Use a standardized, documented protocol for preparing your working solutions every time. Ensure all parameters (temperatures, mixing speeds/times, volumes) are kept constant. |
| Low or no observed biological effect. | The compound has formed large, stable aggregates that are not interacting with the cells. The effective monomer concentration is too low. | Prepare the working solution using sonication to create smaller, more bioavailable vesicles. Consider using a carrier molecule like BSA (Bovine Serum Albumin) in your medium to help solubilize the lipid. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method to prepare solutions for in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Heater block or water bath
-
Bath sonicator
-
Vortex mixer
Procedure:
-
Preparing the High-Concentration Stock Solution (e.g., 20 mM in DMSO): a. Weigh out the required amount of this compound in a sterile tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 20 mM concentration. c. Warm the mixture to 37°C and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication can aid dissolution. d. Store this stock solution in small aliquots at -20°C.[2]
-
Preparing the Final Working Solution (e.g., 20 µM in Cell Culture Medium): a. Pre-warm your cell culture medium or PBS to 37°C. b. Thaw an aliquot of the 20 mM DMSO stock solution. c. In a sterile tube, add the required volume of pre-warmed medium. d. While vigorously vortexing the medium, add the required volume of the 20 mM stock solution drop-by-drop. For a 1:1000 dilution to get 20 µM, add 1 µL of stock to 999 µL of medium. e. Continue vortexing for an additional 30 seconds. f. For a more uniform dispersion, place the tube in a bath sonicator for 2-5 minutes. g. Use this working solution immediately for your experiments. Do not store diluted aqueous solutions.
Visualizations
Logical Workflow for Troubleshooting Aggregation
The following diagram outlines a decision-making process for addressing issues with compound precipitation or aggregation.
Caption: Troubleshooting workflow for this compound aggregation.
Experimental Workflow for In Vitro Assays
This diagram illustrates the standardized process from compound preparation to application in a cell-based assay.
Caption: Standardized experimental workflow for using the compound in cell culture.
Simplified Diacylglycerol (DAG) Signaling Pathway
This compound mimics endogenous DAG to activate key signaling nodes. Diacylglycerol kinases (DGKs) act as negative regulators by converting DAG to phosphatidic acid (PA).[4][5]
Caption: Simplified signaling pathway activated by DAG analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2-O-Dihexadecyl-rac-glycerol | 13071-60-8 [amp.chemicalbook.com]
- 3. targetmol.cn [targetmol.cn]
- 4. mdpi.com [mdpi.com]
- 5. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Weighing Small Quantities of Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and weighing small quantities of lipids. Accurate and precise measurement of these molecules is critical for experimental reproducibility and the success of research and development endeavors. This guide is structured to address common challenges through detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling and weighing of small lipid quantities.
Analytical Balance Errors
Analytical balances are highly sensitive instruments, and various factors can influence their accuracy.
Problem: The reading on the analytical balance is unstable and drifting.
-
Possible Causes & Solutions:
-
Static Electricity: Lipids, especially in powdered form, and glass or plastic weighing containers can accumulate static charge, leading to repulsive or attractive forces that interfere with the measurement.[1] This can cause errors ranging from milligrams to hundreds of milligrams.[2]
-
Solution: Use an anti-static gun or an ionizer to neutralize static charges on the sample and container before and during weighing.[1] Placing a source of moisture, like a damp cotton swab, inside the balance chamber can also help dissipate static by increasing humidity.[3] Whenever possible, use anti-static weighing boats or metal containers like aluminum foil instead of plastic or glass.[3]
-
-
Air Drafts: Even slight air currents from ventilation systems, doors, or breathing can cause fluctuations in the readings of a sensitive balance.[4][5]
-
Temperature Differences: A temperature difference between the sample and the balance chamber can create air currents, leading to drifting readings.[4][5]
-
Vibrations: Nearby equipment or foot traffic can cause vibrations that affect the balance's stability.[4]
-
Solution: Place the balance on a dedicated anti-vibration table.[4] Avoid leaning on the bench during measurements.
-
-
Problem: The balance gives inconsistent or non-repeatable measurements.
-
Possible Causes & Solutions:
-
Improper Calibration: The balance may not be properly calibrated for the specific weighing conditions.
-
Hygroscopic Lipids: Some lipids can absorb moisture from the air, causing their weight to increase over time.[2]
-
Solution: Weigh hygroscopic lipids quickly in a low-humidity environment if possible. Store them in a desiccator before weighing.
-
-
Operator Technique: Inconsistent placement of the sample on the weighing pan can lead to variability.
-
Solution: Always place the sample in the center of the pan.[9] Develop a consistent and gentle technique for adding and removing samples.
-
-
Lipid Degradation During Handling
Lipids are susceptible to degradation, which can alter their properties and impact experimental outcomes.
Problem: There is a concern about lipid oxidation during the weighing process.
-
Possible Causes & Solutions:
Frequently Asked Questions (FAQs)
This section addresses common questions related to the handling and weighing of small quantities of lipids.
Q1: What is the best way to weigh a very small amount of lipid (e.g., < 1 mg)?
For very small quantities, direct weighing on an analytical balance can be inaccurate. The preferred method is to prepare a stock solution.[15]
-
Protocol for Preparing a Stock Solution:
-
Weigh a larger, more accurate amount of the lipid (e.g., 10 mg).
-
Dissolve the lipid in a precise volume of a suitable organic solvent (e.g., 10 mL of chloroform) in a volumetric flask. This creates a stock solution with a known concentration (e.g., 1 mg/mL).
-
To obtain a smaller quantity, accurately dispense a specific volume of the stock solution using a calibrated micropipette or syringe. For example, 10 µL of a 1 mg/mL solution will provide 10 µg of the lipid.
-
Q2: How do I choose the right solvent for my lipid?
The choice of solvent depends on the polarity of the lipid. Lipids are generally soluble in nonpolar organic solvents and insoluble in water.[16]
-
General Guidelines:
-
Nonpolar lipids (e.g., triglycerides, cholesterol esters): Soluble in nonpolar solvents like hexane, cyclohexane, and chloroform.
-
Polar lipids (e.g., phospholipids, glycolipids): More soluble in more polar solvents like methanol, ethanol, or mixtures such as chloroform/methanol.[17]
-
Q3: What are the recommended storage conditions for small quantities of lipids?
Proper storage is crucial to prevent degradation.[13]
-
General Recommendations:
-
Temperature: For long-term storage, lipids should be kept at -20°C or -80°C.[2][13]
-
Atmosphere: To prevent oxidation, store lipids under an inert atmosphere (argon or nitrogen).[2][11][12]
-
Container: Use glass vials with Teflon-lined caps. Avoid plastic containers for lipids dissolved in organic solvents, as plasticizers can leach into the solution.[2]
-
Form: Unsaturated lipids are more stable when stored in a suitable organic solvent rather than as a dry powder, as they can be hygroscopic and prone to oxidation.[2] Saturated lipids are generally stable as powders.[2]
-
Q4: What is the difference between gravimetric and volumetric measurements for lipids?
-
Gravimetric analysis involves determining the mass of a substance.[18] For lipids, this typically means dissolving the lipid in a solvent, evaporating the solvent, and weighing the remaining lipid residue.[19][20] This method is highly accurate but can be time-consuming.
-
Volumetric analysis involves measuring the volume of a solution with a known concentration.[21] This is often used when dispensing a specific amount of lipid from a stock solution. It is faster than gravimetric analysis but its accuracy depends on the precision of the volumetric equipment and the accuracy of the stock solution's concentration.[22]
Data Presentation
Table 1: Common Solvents for Various Lipid Classes
| Lipid Class | Example | Recommended Solvents | Polarity Index | Boiling Point (°C) |
| Fatty Acids | Palmitic Acid, Oleic Acid | Chloroform, Hexane, Methanol | 4.1, 0.1, 5.1 | 61.1, 68.7, 64.7 |
| Glycerolipids (Triglycerides) | Tristearin | Hexane, Diethyl Ether, Chloroform | 0.1, 2.8, 4.1 | 68.7, 34.5, 61.1 |
| Glycerophospholipids | Phosphatidylcholine | Chloroform/Methanol mixtures | Mixture | Varies |
| Sphingolipids | Sphingomyelin, Ceramides | Chloroform/Methanol mixtures | Mixture | Varies |
| Sterol Lipids | Cholesterol | Chloroform, Dichloromethane | 4.1, 3.1 | 61.1, 39.7 |
Solvent property data sourced from multiple chemical property databases.[21][22][23][24][25]
Table 2: Recommended Storage Conditions for Lipid Classes
| Lipid Class | Form | Temperature | Atmosphere | Container |
| Saturated Lipids (e.g., DSPC) | Powder or Solution | ≤ -16°C[2] | Air or Inert Gas | Glass, Teflon-lined cap |
| Unsaturated Lipids (e.g., DOPC) | Solution | -20°C ± 4°C[2] | Inert Gas (Argon/Nitrogen) | Glass, Teflon-lined cap |
| Polyunsaturated Lipids (e.g., lipids with DHA) | Solution | -80°C | Inert Gas (Argon/Nitrogen) | Glass, Teflon-lined cap |
| Sterols (e.g., Cholesterol) | Powder or Solution | Room Temp (short-term), -20°C (long-term) | Air or Inert Gas | Glass, Teflon-lined cap |
Table 3: Accuracy of Analytical and Microbalances
| Balance Type | Readability | Typical Minimum Weight (USP) | Application |
| Analytical Balance | 0.1 mg (0.0001 g) | 10 - 20 mg | General laboratory weighing |
| Semi-Microbalance | 0.01 mg (0.00001 g) | 1 - 2 mg | Weighing small quantities with high precision |
| Microbalance | 0.001 mg (1 µg) | 0.1 - 0.2 mg | Weighing very small, precious, or potent samples |
| Ultra-Microbalance | 0.0001 mg (0.1 µg) | 0.01 - 0.02 mg | Specialized applications requiring extreme sensitivity |
Readability and typical minimum weight values are approximate and can vary by manufacturer and model.[7][26][27][28]
Experimental Protocols
Protocol 1: Preparation of a Precise Lipid Stock Solution
This protocol outlines the steps for preparing a lipid stock solution for accurate dispensing of small quantities.
-
Tare a Weighing Vessel: On an analytical balance, place a clean glass vial and tare the balance to zero.
-
Weigh the Lipid: Carefully add the desired amount of lipid (e.g., 10.0 mg) to the vial. Record the exact weight. For waxy or oily lipids, allow the lipid and container to equilibrate to room temperature before opening to prevent condensation.[12]
-
Dissolve the Lipid: Add a high-purity organic solvent (e.g., chloroform) to the vial to dissolve the lipid.[12][17] Use a volumetric flask for the highest accuracy. For a 1 mg/mL solution with 10.0 mg of lipid, you would add solvent to the 10.0 mL mark.
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure the lipid is completely dissolved.[9]
-
Storage: Transfer the solution to a clean glass vial with a Teflon-lined cap. Purge the headspace with an inert gas (argon or nitrogen), seal tightly, and store at the appropriate temperature (typically -20°C or -80°C).[2][12]
Protocol 2: Gravimetric Determination of a Small Lipid Sample
This protocol describes how to determine the mass of a lipid sample in solution.
-
Pre-weigh the Container: Use a clean, dry glass container (e.g., a small beaker or vial) and weigh it accurately on an analytical balance. Record this weight (W1).
-
Transfer the Lipid Solution: Transfer a known volume of the lipid solution to the pre-weighed container.
-
Evaporate the Solvent: Place the container in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.[17][19] For higher boiling point solvents, a vacuum oven at a low temperature may be necessary.
-
Dry to a Constant Weight: Place the container with the lipid residue in a desiccator to remove any residual moisture. Periodically re-weigh the container until a constant weight is achieved. This ensures all solvent and moisture have been removed.
-
Final Weighing: Record the final constant weight of the container with the dry lipid (W2).
-
Calculate Lipid Mass: The mass of the lipid is the difference between the final and initial weights: Lipid Mass = W2 - W1 .
Visualizations
Caption: Workflow for selecting a weighing method for lipids.
Caption: Best practices workflow for handling lipids.
Caption: Troubleshooting logic for an unstable analytical balance.
References
- 1. IES Corporation ( IES/QCS ) - Balance Troubleshooting Guide [iescorp.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 4. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 5. mrclab.com [mrclab.com]
- 6. ussolid.com [ussolid.com]
- 7. mrclab.com [mrclab.com]
- 8. inscale-scales.co.uk [inscale-scales.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. youtube.com [youtube.com]
- 12. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 15. youtube.com [youtube.com]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 18. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 19. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 20. medallionlabs.com [medallionlabs.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 23. Solvent Physical Properties [people.chem.umass.edu]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. www1.chem.umn.edu [www1.chem.umn.edu]
- 26. scalesplus.com [scalesplus.com]
- 27. mt.com [mt.com]
- 28. sandiegoscale.com [sandiegoscale.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of (Rac)-1,2-Dihexadecylglycerol by TLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of (Rac)-1,2-Dihexadecylglycerol, a synthetic diacylglycerol analog crucial in biochemical and pharmaceutical research. We present detailed experimental protocols, comparative data, and an overview of alternative methods to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a key synthetic lipid used in various research applications, including the study of signaling pathways and as a component in drug delivery systems. Its purity is paramount to ensure the accuracy and reproducibility of experimental results. This guide focuses on two primary analytical techniques for purity assessment: TLC for its simplicity and rapidity in qualitative analysis, and NMR for its power in providing detailed structural and quantitative information.
Quantitative Data Summary
The following tables summarize typical data obtained from the purity analysis of this compound using TLC and NMR, alongside a comparison with other analytical techniques.
Table 1: Purity Assessment of this compound
| Analytical Technique | Parameter Measured | Typical Result | Limit of Detection (LOD) |
| TLC | Rf value, spot purity | Single spot at Rf ≈ 0.4 | ~1-5% impurity |
| ¹H NMR | Chemical shift, integration | >98% purity | ~1% impurity |
| ¹³C NMR | Chemical shift | Conforms to structure | >1% impurity |
Table 2: Comparison of Analytical Techniques for Lipid Purity
| Technique | Principle | Information Provided | Throughput | Cost |
| TLC | Adsorption Chromatography | Qualitative (purity, Rf) | High | Low |
| NMR | Nuclear Magnetic Resonance | Quantitative, structural | Low | High |
| HPLC | Liquid Chromatography | Quantitative, high resolution | Medium | Medium-High |
| GC-MS | Gas Chromatography-Mass Spectrometry | Quantitative, molecular weight | Medium | High |
| FTIR | Infrared Spectroscopy | Functional groups | High | Low-Medium |
Experimental Protocols
Detailed methodologies for conducting TLC and NMR analysis of this compound are provided below.
Thin-Layer Chromatography (TLC) Protocol
Objective: To qualitatively assess the purity of this compound by observing the number of spots and calculating the retention factor (Rf).
Materials:
-
This compound sample
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: A nonpolar solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v) is commonly used for neutral lipids.
-
Visualization reagent: Iodine vapor or a phosphomolybdic acid solution.
-
Capillary tubes for spotting
Procedure:
-
Plate Preparation: Activate the silica gel plate by heating it at 110-120°C for 30-60 minutes. Allow to cool in a desiccator.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like chloroform or a chloroform:methanol mixture (2:1, v/v).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the spotted plate in a developing chamber containing the mobile phase.[1] Ensure the chamber is saturated with solvent vapors.[1] Allow the solvent front to migrate up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Place the plate in a chamber with iodine crystals or spray with phosphomolybdic acid reagent and heat to visualize the spots.[2]
-
Analysis: A pure sample should exhibit a single spot. Measure the distance traveled by the spot and the solvent front to calculate the Rf value.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain detailed structural information and quantitatively determine the purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the deuterated solvent inside an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1, and a spectral width covering the expected proton chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[3]
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals of the glycerol backbone protons to the hexadecyl chain protons should be consistent with the molecular structure.
-
Compare the chemical shifts in both ¹H and ¹³C NMR spectra with known values for diacylglycerols to confirm the structure.[4]
-
Purity is determined by identifying and quantifying signals corresponding to impurities.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity validation of this compound.
Caption: Workflow for purity validation of this compound.
Signaling Pathway Involvement
Pure diacylglycerols (DAGs) are critical for the activation of Protein Kinase C (PKC), a key enzyme in many cellular signaling pathways. The diagram below illustrates this simplified pathway.
Caption: Simplified PKC activation pathway involving a DAG analog.
References
A Comparative Guide to Ester-Linked vs. Ether-Linked Diacylglycerols for Researchers
A deep dive into the structural and functional distinctions between two critical classes of lipid second messengers.
For researchers, scientists, and drug development professionals, understanding the nuances of cellular signaling pathways is paramount. Diacylglycerols (DAGs) are pivotal lipid second messengers, but not all DAGs are created equal. The nature of the linkage of the fatty acid to the glycerol backbone—either an ester or an ether linkage—profoundly influences their biological activity, metabolic fate, and role in cellular processes. This guide provides an objective comparison of ester-linked and ether-linked diacylglycerols, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Ester-Linked Diacylglycerols (e.g., diacyl-DG) | Ether-Linked Diacylglycerols (e.g., alkyl, acyl-DG) |
| Primary Source | Generated from growth factor stimulation[1]. | Predominantly generated by inflammatory cytokines[1]. |
| Protein Kinase C (PKC) Interaction | Potent activators of PKC isoforms, particularly PKC-epsilon, leading to cellular proliferation[1]. | Can act as antagonists or differential regulators of PKC isoforms; for instance, they can lead to growth arrest through the inactivation of PKC-epsilon[1]. |
| MAPK Pathway (ERK) | Activate the ERK pathway, promoting cell growth[1]. | Inhibit growth factor-stimulated ERK activation in a PKC-epsilon-dependent manner[1]. |
| PI3K/Akt Pathway | Generally promote pro-survival signaling. | Reduce prosurvival PI3K/Akt signaling independently of PKC-epsilon[1]. |
| Cellular Proliferation | Promote cellular proliferation[1]. | Inhibit mitogenesis and can induce growth arrest[1][2]. |
| Chemical Stability | More susceptible to hydrolysis. | Chemically more stable than their ester-linked counterparts[3]. |
Diving Deeper: Signaling Pathways
The differential effects of ester- and ether-linked DAGs on cellular signaling are a critical area of study. Below are diagrams illustrating their distinct roles in key pathways.
Ester-linked DAGs, typically generated in response to growth factors, are potent activators of Protein Kinase C (PKC), particularly the epsilon isoform. This activation leads to the stimulation of the Ras-Raf-MEK-ERK cascade, ultimately promoting cellular proliferation[1].
In contrast, ether-linked DAGs, which are often produced in response to inflammatory cytokines, can lead to growth arrest. They achieve this by inactivating PKC-epsilon, which in turn inhibits the ERK pathway. Furthermore, they can independently reduce pro-survival signaling by disrupting the interaction between the subunits of PI3K, thereby inhibiting the Akt pathway[1].
Experimental Protocols
Accurate quantification and analysis of DAG species are crucial for delineating their specific roles. Below are summaries of key experimental methodologies.
Quantification of Cellular Diacylglycerol Content
This assay is designed to measure the total cellular levels of DAG. It relies on the enzymatic conversion of DAG to a radiolabeled phosphatidic acid (PA) by DAG kinase.
Materials:
-
Cells (~2 x 10^6)
-
Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0.
-
2x reaction buffer: 100 mM imidazole HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA.
-
E. coli DAG kinase
-
[γ-33P]-ATP
-
Lipid standards (DAG and PA)
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Lipid Extraction: Extract total lipids from cell pellets using a suitable solvent system (e.g., chloroform/methanol).
-
Solubilization: Dry the lipid extract and dissolve it in the solubilizing buffer by vigorous vortexing.
-
Enzymatic Reaction:
-
Add 2x reaction buffer, DTT, and E. coli DAG kinase to the solubilized lipids on ice.
-
Initiate the reaction by adding [γ-33P]-ATP and incubate at 25°C for 30 minutes.
-
Stop the reaction by placing the tubes on ice.
-
-
Re-extraction: Re-extract the lipids and dry them.
-
TLC Separation:
-
Dissolve the dried lipids in chloroform/methanol (2:1, v/v).
-
Spot the lipid extracts and standards onto a TLC plate.
-
Develop the TLC plate first in acetone and then in a chloroform/methanol/acetic acid (65:15:5, v/v/v) solvent system.
-
-
Detection and Quantification:
Analysis of Diacylglycerol Molecular Species
To differentiate between ester- and ether-linked DAGs and to analyze their fatty acid composition, mass spectrometry-based approaches are employed.
General Workflow:
-
Lipid Extraction: Extract total lipids from the sample.
-
Purification: Purify the DAG fraction from the crude lipid extract using solid-phase extraction on a silica column.
-
Mass Spectrometry Analysis:
-
Utilize direct infusion mass spectrometry (MS) on a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Employ a combination of single MS and tandem MS (MS/MS) experiments.
-
Use appropriate internal standards for different molecular species to enable accurate quantification.[7]
-
This combination of techniques allows for the identification and quantification of the various molecular species of DAGs present in a biological sample.
This workflow provides a general overview of the steps involved in the analysis of diacylglycerols, from sample preparation to data interpretation. The choice of analytical technique will depend on the specific research question, whether it is to quantify total DAGs or to identify and quantify specific molecular species.
Conclusion
The distinction between ester- and ether-linked diacylglycerols is not merely a subtle structural difference but a critical determinant of their biological function. For researchers in cell signaling and drug development, a thorough understanding of these differences is essential for interpreting experimental results and for the design of targeted therapeutics. As research in lipidomics continues to advance, the specific roles of these distinct DAG species will be further elucidated, opening new avenues for therapeutic intervention in a variety of diseases.
References
- 1. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxysphingolipids and ether-linked diacylglycerols accumulate in the tissues of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]
- 5. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]
- 6. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
distinguishing between 1,2- and 1,3-diacylglycerol isomers using mass spectrometry
A Comparative Guide to Distinguishing 1,2- and 1,3-Diacylglycerol Isomers Using Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural characterization of lipids is paramount. Diacylglycerols (DAGs), existing as 1,2- and 1,3-positional isomers, present a significant analytical challenge due to their structural similarity. However, their distinct biological roles—1,2-diacylglycerol as a crucial second messenger in signaling cascades and 1,3-diacylglycerol as an intermediate in triacylglycerol biosynthesis—necessitate their accurate differentiation and quantification.[1] Mass spectrometry, particularly when coupled with chromatographic separation and chemical derivatization, has emerged as a powerful tool to resolve this isomeric challenge.[1]
This guide provides a comparative overview of mass spectrometry-based methodologies for distinguishing between 1,2- and 1,3-diacylglycerol isomers, supported by experimental data and detailed protocols.
Methodological Approaches to Isomer Differentiation
The differentiation of 1,2- and 1,3-diacylglycerol isomers by mass spectrometry hinges on exploiting the subtle structural differences that manifest in their fragmentation patterns upon collision-induced dissociation (CID). The key to successful analysis often lies in a combination of effective sample preparation, chromatographic separation, and the specific mass spectrometry technique employed.
Key Strategies:
-
Chromatographic Separation: Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and supercritical fluid chromatography (SFC) can separate the isomers prior to their introduction into the mass spectrometer.[2][3] This pre-separation simplifies the subsequent mass spectral analysis.
-
Chemical Derivatization: Derivatizing the free hydroxyl group of the diacylglycerols can serve two main purposes: to prevent the potential for acyl migration (isomerization) during the analytical process and to introduce a chemical group that enhances ionization or directs fragmentation in a predictable manner.[4]
-
Tandem Mass Spectrometry (MS/MS): This is the cornerstone of isomer differentiation. By selecting the precursor ion corresponding to the diacylglycerol and subjecting it to fragmentation, unique product ions or distinct ratios of common fragment ions can be generated, allowing for the identification of the original isomer.[5][6][7]
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique and sample preparation method significantly impacts the ability to distinguish between 1,2- and 1,3-DAG isomers. The following table summarizes and compares some of the common approaches.
| Methodology | Principle of Differentiation | Advantages | Limitations | Typical Application | Reference |
| LC-MS/MS of Native DAGs | Differential fragmentation of adducts (e.g., [M+NH₄]⁺, [M+Li]⁺). The fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions. | Direct analysis without derivatization. | Potential for in-source isomerization; complex spectra for mixtures. | Analysis of total DAG pools in cellular extracts. | [8][9] |
| GC-MS of TMS-Derivatized DAGs | Formation of a key diagnostic ion, [M-RCO₂CH₂]⁺, which is more prominent for 1,2-isomers. | Good chromatographic separation and established fragmentation libraries. | Requires derivatization; high temperatures can cause degradation. | Analysis of DAGs in edible oils and food products. | [10] |
| LC-MS/MS with Derivatization (e.g., DMG) | The derivatizing agent prevents isomerization and introduces a charged or easily fragmented moiety, leading to specific fragmentation patterns for each isomer. | High sensitivity and specificity; prevents isomerization. | Requires an additional sample preparation step. | Quantitative lipidomics studies in biological samples. | [4] |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | High-resolution chromatographic separation of isomers prior to MS analysis. | Fast and selective separation of intact isomers. | Requires specialized instrumentation. | Detailed studies of lipase selectivity and lipid metabolism. | [3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS of Native Diacylglycerols
This method, adapted from general lipidomics workflows, focuses on the chromatographic separation of isomers followed by their differential fragmentation.
1. Sample Preparation:
- Lipids are extracted from the sample using a modified Bligh-Dyer or similar solvent extraction method.
- The lipid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for injection (e.g., methanol/chloroform 1:1, v/v).
2. HPLC Separation:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and isopropanol with a small percentage of an aqueous buffer (e.g., ammonium formate) is commonly employed.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Detection: UV detection at 205 nm can be used in-line before the mass spectrometer.[2][11]
3. Mass Spectrometry Analysis:
- Ionization: Electrospray ionization (ESI) in positive ion mode is used to form adducts, such as [M+NH₄]⁺ or [M+Li]⁺.
- MS/MS Fragmentation: The precursor ion corresponding to the DAG of interest is isolated and subjected to collision-induced dissociation (CID).
- Data Analysis: The relative intensities of the diacylglycerol-like fragment ions ([DAG]⁺), corresponding to the neutral loss of a fatty acid, are compared. A significantly lower abundance of the fragment resulting from the loss of the fatty acid at the sn-2 position is indicative of a 1,2-diacylglycerol.[8]
Protocol 2: GC-MS of Trimethylsilyl (TMS) Derivatized Diacylglycerols
This protocol is particularly useful for samples where the fatty acid composition is of primary interest and is based on the methodology for analyzing DAGs in oils.[10]
1. Derivatization:
- The isolated diacylglycerol fraction is dried and reacted with a trimethylsilylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at an elevated temperature (e.g., 70°C) for a short period (e.g., 30 minutes).
2. GC Separation:
- Column: A capillary column suitable for lipid analysis (e.g., a non-polar or mid-polar phase) is used.
- Carrier Gas: Helium or hydrogen.
- Temperature Program: A temperature gradient is used to elute the derivatized DAGs based on their volatility and interaction with the stationary phase.
3. Mass Spectrometry Analysis:
- Ionization: Electron Ionization (EI) at 70 eV.
- Data Analysis: The mass spectra are analyzed for the presence of diagnostic fragment ions. The [M-RCO₂CH₂]⁺ ion is a key indicator for distinguishing between the isomers.[10]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. aocs.org [aocs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Researcher's Guide to Lipid Standards: Assessing the Performance of (Rac)-1,2-Dihexadecylglycerol
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative lipid analysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of (Rac)-1,2-Dihexadecylglycerol as a lipid standard against common alternatives, supported by experimental protocols and performance data to inform your selection process.
This compound, a synthetic diacylglycerol (DAG), is often employed as an internal standard in mass spectrometry-based lipidomics. Its ether-linked alkyl chains distinguish it from the more common ester-linked diacylglycerols found in biological systems, theoretically making it an ideal non-endogenous standard. However, its performance must be rigorously evaluated against other available standards to ensure optimal analytical outcomes.
Comparative Analysis of Diacylglycerol Standards
The ideal internal standard should mimic the analyte's behavior during extraction and ionization without being naturally present in the sample. Here, we compare the key characteristics of this compound with a widely used ester-linked diacylglycerol standard, 1,2-Dipalmitoyl-rac-glycerol, and deuterated analogs.
| Feature | This compound | 1,2-Dipalmitoyl-rac-glycerol | Deuterated Diacylglycerols |
| Structure | Ether-linked (C16:0/C16:0) | Ester-linked (C16:0/C16:0) | Ester-linked, isotopically labeled |
| Endogenous Presence | Non-endogenous | Potentially endogenous | Non-endogenous (isotopically distinct) |
| Chemical Stability | High (ether bonds are more stable to chemical hydrolysis than ester bonds) | Moderate (ester bonds can be susceptible to hydrolysis) | Moderate (similar to non-labeled counterparts) |
| Ionization Efficiency | Similar to saturated diacylglycerols | High, representative of endogenous saturated DAGs | Nearly identical to endogenous counterparts |
| Purity (Typical) | ≥98% | ≥99% | ≥98% |
| Chromatographic Behavior | Similar retention to saturated DAGs in reverse-phase LC | Co-elutes with endogenous dipalmitoyl-glycerol | Co-elutes with the corresponding non-labeled endogenous DAG |
| Primary Use Case | Broad quantification of DAGs where non-endogenous nature is critical. | Quantification of specific, highly abundant DAGs. | Gold standard for quantification of specific DAGs, correcting for matrix effects. |
Performance Data: What to Expect
While direct head-to-head comparative studies are limited, the performance of diacylglycerol standards can be assessed based on key validation parameters. The following table summarizes typical performance characteristics that should be achieved during method validation.
| Performance Metric | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
Experimental Protocols
Accurate assessment of a lipid standard's performance requires robust and well-defined experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis for the quantification of diacylglycerols.
Lipid Extraction from Biological Samples
-
Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue homogenate) in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).
-
Internal Standard Spiking: Add a known concentration of the selected internal standard (this compound or an alternative) to the homogenate.
-
Phase Separation: Induce phase separation by adding water or an aqueous buffer.
-
Lipid Extraction: Collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable injection solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
LC-MS/MS Analysis of Diacylglycerols
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of diacylglycerol species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Gradient from 30% to 90% B
-
12-15 min: Hold at 90% B
-
15-17 min: Return to 30% B
-
17-20 min: Column re-equilibration
-
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+NH₄]⁺ adduct of the diacylglycerol, and the product ion will correspond to the neutral loss of a fatty acyl chain plus ammonia.
Visualizing Key Processes
To better understand the context of diacylglycerol analysis, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.
Caption: A typical workflow for the validation of a lipid standard using LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a foundational step in achieving reliable and reproducible quantitative lipidomics data. This compound, with its non-endogenous nature and chemical stability, presents a strong candidate for broad diacylglycerol quantification. However, for the most accurate quantification of specific, well-characterized diacylglycerol species, isotopically labeled standards that co-elute with their endogenous counterparts remain the gold standard.
Ultimately, the choice of standard will depend on the specific research question, the biological matrix, and the available instrumentation. It is imperative that researchers perform in-house validation of their chosen standard to establish its performance characteristics within their specific analytical platform. This guide provides the foundational knowledge and protocols to embark on such a validation, ensuring the generation of high-quality, defensible quantitative lipid data.
A Researcher's Guide to Diacylglycerol Quantification: A Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerol (DAG), a critical second messenger in cellular signaling, is paramount. This guide provides an objective comparison of the leading analytical methods for DAG quantification, supported by experimental data to inform methodology selection.
Diacylglycerols are key players in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their role as activators of protein kinase C (PKC) places them at the heart of numerous signaling cascades, making their precise measurement essential for understanding disease mechanisms and developing novel therapeutics. This guide delves into the three primary analytical techniques for DAG quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzymatic Assays, and High-Performance Thin-Layer Chromatography (HPTLC), offering a comparative analysis of their performance.
Comparative Analysis of Analytical Methods
The choice of an analytical method for diacylglycerol quantification is often dictated by the specific requirements of the study, including the need for molecular species identification, sample throughput, and sensitivity. The following table summarizes the key performance characteristics of LC-MS, enzymatic assays, and HPTLC, based on data from various validation studies.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzymatic Assay | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation of DAG species by liquid chromatography followed by detection and quantification based on mass-to-charge ratio. | Coupled enzymatic reactions leading to a fluorescent or colorimetric signal proportional to the total DAG amount. | Separation of lipids on a silica plate followed by densitometric quantification. |
| Specificity | High; can distinguish between different DAG molecular species and isomers (e.g., sn-1,2 and sn-1,3).[1][2] | Moderate to high; measures total DAG, but may have cross-reactivity with other lipids. | Moderate; can separate DAGs from other lipid classes, but resolving individual species can be challenging.[3] |
| Sensitivity | Very high; detection limits in the attomole to picomole range.[1][4] | High; detection sensitivity is typically in the low micromolar range.[5] | Moderate; suitable for detecting major lipid classes. |
| Quantitative Analysis | Excellent; provides absolute or relative quantification of individual DAG species using internal standards.[2][4] | Good; provides quantification of total DAG concentration based on a standard curve.[5] | Semi-quantitative to quantitative; relies on densitometry and comparison to standards.[3] |
| Sample Throughput | Moderate; depends on the length of the chromatographic run. | High; suitable for 96-well plate format, allowing for the analysis of many samples simultaneously.[5] | High; multiple samples can be run on a single plate.[3] |
| Cost & Complexity | High; requires expensive instrumentation and specialized expertise. | Low to moderate; kits are commercially available and the procedure is relatively simple. | Low; requires basic laboratory equipment. |
| Information Provided | Detailed lipid profile, including the fatty acid composition of individual DAG species.[2][4] | Total DAG concentration. | Separation of lipid classes and relative abundance. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context and processes involved, the following diagrams illustrate a key diacylglycerol signaling pathway and a general experimental workflow for DAG quantification.
References
- 1. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
A Researcher's Guide to the Characterization of Diacylglycerol Isomers in Edible Oils
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of diacylglycerol (DAG) isomers in edible oils is of paramount importance for quality control, authenticity assessment, and understanding their physiological roles. The ratio of sn-1,2- to sn-1,3-diacylglycerols, for instance, can be an indicator of the freshness and quality of olive oil. Furthermore, sn-1,2-diacylglycerols are crucial second messengers in cellular signaling pathways, making their analysis vital for drug development and biomedical research. This guide provides a comparative overview of the key analytical techniques used for the characterization of DAG isomers, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Several analytical methods are employed for the separation and quantification of DAG isomers, each with its own set of advantages and limitations. The primary techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Performance
The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need to differentiate between positional isomers (sn-1,2- vs. sn-1,3-) and enantiomers (sn-1,2- vs. sn-2,3-). The following table summarizes the quantitative performance of commonly used methods.
| Method | Analyte | Derivatization | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| GC-MS | TMS derivatives of DAGs | Trimethylsilylation (TMS) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Good reproducibility reported | Good accuracy reported | [1] |
| RP-HPLC-UV | 1,3-Dilinolein | None | 0.2 µg/mL | 0.7 µg/mL | >0.999 | <5% | 95-105% | [2] |
| RP-HPLC-UV | 1,2-Dioleoyl-sn-glycerol | None | 0.6 µg/mL | 1.9 µg/mL | >0.999 | <5% | 95-105% | [2] |
| LC-MS/MS | Derivatized DAGs | Charge-derivatization (e.g., DMG, DMA) | 16 aM (LLOD) | 62.5 aM (LLOQ) | High | High | High | [3][4] |
Note: The performance characteristics can vary depending on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization
This method is well-suited for determining the fatty acid composition and distinguishing between sn-1,2- and sn-1,3-DAG isomers based on their mass spectral fragmentation patterns.[1]
Sample Preparation (TMS Derivatization):
-
Isolate the DAG fraction from the edible oil sample using solid-phase extraction (SPE) with a silica cartridge.
-
Evaporate the solvent from the collected DAG fraction under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample.
-
Cap the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 340°C at 5°C/min, and hold for 10 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Identification: Positional isomers are identified by their characteristic fragment ions. The [M-RCOO-CH2]+ ion is a key diagnostic ion for distinguishing between DAG positional isomers.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for separating sn-1,2(2,3)- and sn-1,3-positional isomers of DAGs without derivatization.[2]
Sample Preparation:
-
Dilute the edible oil sample in a suitable solvent (e.g., isopropanol/hexane mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 205 nm.
-
Elution Order: For DAGs with the same fatty acid composition, the sn-1,3-isomer typically elutes before the sn-1,2-isomer.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of DAG molecular species. Derivatization is often employed to enhance ionization efficiency.[3][4]
Sample Preparation (Charge Derivatization):
-
Extract lipids from the sample using a modified Bligh-Dyer method.
-
Isolate the DAG fraction using thin-layer chromatography (TLC) or SPE.
-
To the dried DAG fraction, add a solution of a derivatizing agent (e.g., N,N-dimethylglycine) and a coupling reagent in a suitable solvent.
-
Incubate the mixture to allow the reaction to complete.
-
Quench the reaction and extract the derivatized DAGs.
LC-MS/MS Conditions:
-
Column: C18 column suitable for UHPLC.
-
Mobile Phase: A gradient of acetonitrile and water containing an appropriate modifier (e.g., formic acid or ammonium acetate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of specific DAG species.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of diacylglycerol isomers in edible oils.
Caption: A general experimental workflow for the characterization of diacylglycerol isomers.
Signaling Pathway: Activation of Protein Kinase C by sn-1,2-Diacylglycerol
sn-1,2-Diacylglycerol is a critical second messenger that activates conventional and novel isoforms of Protein Kinase C (PKC), playing a key role in various cellular processes.
References
- 1. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between sn-1,2-Diacylglycerol and its Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the spatial arrangement of atoms within a molecule can dictate its biological activity. This principle is strikingly evident in the case of diacylglycerol (DAG), a critical second messenger. While chemically similar, the stereoisomerically pure sn-1,2-diacylglycerol and its racemic mixture exhibit profound functional differences, primarily in their ability to activate key signaling proteins. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in the precise application of these molecules.
The Decisive Role of Stereochemistry in Cellular Signaling
The central functional distinction between sn-1,2-diacylglycerol and its racemic counterpart lies in the stereospecificity of its primary downstream effector, Protein Kinase C (PKC).[1] PKC isoforms, central regulators of numerous cellular processes including proliferation, differentiation, and apoptosis, are specifically activated by the sn-1,2- configuration of DAG.[2] The sn-2,3- and 1,3-isomers of diacylglycerol are largely considered inactive as direct PKC activators.[3] Consequently, a racemic mixture of diacylglycerol, which contains equal parts sn-1,2- and sn-2,3-diacylglycerol, is expected to exhibit approximately half the potency of the pure sn-1,2-isomer in PKC-dependent signaling events.
This stereospecificity is attributed to the precise three-dimensional structure of the C1 domain of conventional and novel PKC isoforms, which forms a specific binding pocket for sn-1,2-diacylglycerol.[4] This interaction induces a conformational change in PKC, leading to its activation and the subsequent phosphorylation of a multitude of substrate proteins.
Quantitative Comparison of Diacylglycerol Isomers on Protein Kinase C Activation
| Diacylglycerol Isomer | Relative PKC Activation Capacity | Key Findings |
| sn-1,2-Diacylglycerol | High | The physiologically relevant and potent activator of conventional and novel PKC isoforms.[1][2] |
| Racemic 1,2-Diacylglycerol | Moderate (Theoretically ~50% of sn-1,2-DAG) | As a 1:1 mixture of active sn-1,2- and inactive sn-2,3-isomers, its activity is diluted. |
| sn-2,3-Diacylglycerol | Inactive/Very Low | Does not effectively activate PKC.[2] |
| 1,3-Diacylglycerol | Significantly Lower than 1,2-isomers | Demonstrates considerably lower activating capacity for PKCα compared to 1,2-diacylglycerols.[3] |
Differential Signaling Pathways
The stereochemistry of diacylglycerol dictates its entry into specific signaling cascades. The biologically active sn-1,2-diacylglycerol is a key component of the canonical phospholipase C (PLC) pathway. In contrast, a racemic mixture introduces an inactive component that does not propagate the signal, effectively dampening the cellular response.
Figure 1. Differential signaling of sn-1,2-diacylglycerol and its racemic mixture.
Experimental Protocols
Precise assessment of the functional differences between diacylglycerol isomers necessitates rigorous experimental design. Below is a representative protocol for an in vitro Protein Kinase C activity assay.
In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To measure the kinase activity of purified PKC in response to different diacylglycerol isomers.
Materials:
-
Purified, active PKC isoform (e.g., PKCα)
-
sn-1,2-diacylglycerol and racemic 1,2-diacylglycerol
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Stopping solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Lipid Vesicle Preparation: a. In a glass tube, mix phosphatidylserine and the diacylglycerol isomer to be tested in chloroform at the desired molar ratio (e.g., 4:1 PS:DAG). b. Evaporate the chloroform under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
Kinase Reaction: a. In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stopping the Reaction and Measuring Phosphorylation: a. Spot a portion of the reaction mixture onto a piece of phosphocellulose paper. b. Immediately immerse the paper in the stopping solution to halt the reaction. c. Wash the phosphocellulose paper multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP. d. Allow the paper to dry completely. e. Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. The measured counts per minute (CPM) are proportional to the amount of ³²P incorporated into the substrate peptide, and thus reflect the PKC activity. b. Compare the activity generated by sn-1,2-diacylglycerol to that of the racemic mixture across a range of concentrations to determine relative potency.
Figure 2. Experimental workflow for an in vitro PKC activity assay.
Conclusion
The functional disparity between sn-1,2-diacylglycerol and its racemic mixture is a clear illustration of the principle of stereospecificity in biological systems. For researchers investigating PKC-mediated signaling pathways or developing modulators of these pathways, the choice of diacylglycerol isomer is not trivial. The use of enantiomerically pure sn-1,2-diacylglycerol is essential for achieving maximal and physiologically relevant activation of PKC. Conversely, a racemic mixture will yield a blunted response, which could lead to misinterpretation of experimental results. A thorough understanding of these fundamental differences is paramount for the accurate design and interpretation of research in this field.
References
- 1. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Researcher's Guide to Diacylglycerol Analogs: Comparing Effects on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerol (DAG) is a critical lipid second messenger that plays a pivotal role in a multitude of cellular signaling pathways. Its primary function is the recruitment and activation of a range of effector proteins, most notably the Protein Kinase C (PKC) family of isozymes.[1][2] The transient and localized nature of endogenous DAG production makes it challenging to study. Consequently, a variety of synthetic DAG analogs have been developed to facilitate research into DAG-mediated signaling. These analogs offer greater stability and cell permeability, allowing for controlled activation of DAG-effector pathways.
This guide provides an objective comparison of common DAG analogs, focusing on their differential effects on enzyme activity, supported by experimental data and detailed protocols.
Comparative Analysis of Common Diacylglycerol Analogs
The most widely used DAG analogs fall into three main categories: phorbol esters, cell-permeable DAGs, and DAG-lactones. Each class possesses distinct biochemical properties that influence their interaction with and activation of target enzymes. While PKC is the most prominent target, it's important to note that other proteins with C1 domains, such as Ras guanyl nucleotide–releasing proteins (RasGRPs) and Munc13, are also receptors for DAG and its analogs.[3][4][5]
Data Presentation: Quantitative Comparison of DAG Analogs
The following table summarizes the key characteristics and effects of prominent DAG analogs on enzyme activity, primarily focusing on PKC.
| Analog | Chemical Class | Primary Target Enzyme(s) | Potency/Binding Affinity | Isoform Selectivity | Key Features & Remarks |
| PMA / TPA | Phorbol Ester | Classical & Novel PKC Isoforms | High Potency (nM range) | Generally lacks strong isoform selectivity but activates both classical and novel PKCs.[6] | Potent tumor promoter.[3] Mimics DAG but is not readily metabolized, leading to sustained PKC activation and subsequent down-regulation.[7][8] Can induce cellular responses not seen with transient DAG signals.[9] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Permeant Diacylglycerol | PKC, TRPC6-like channels | Lower Potency (µM range) | May show some differential effects compared to other analogs, but generally activates multiple PKC isoforms.[7] | Cell-permeable and more metabolically stable than endogenous DAG, but provides more transient activation than PMA.[7][8] Its effects can differ significantly from DOG.[10][11] |
| 1,2-Dioctanoyl-sn-glycerol (DOG / DiC8) | Permeant Diacylglycerol | PKC | Lower Potency (µM range) | Exhibits lower affinity for PKCα than for other isozymes. Can activate PKC-independent pathways at higher concentrations.[12] | Cell-permeable activator of PKC. Its effects can be complex and dose-dependent, sometimes leading to inhibition of cellular processes like L-type Ca2+ currents independently of PKC.[13] |
| DAG-Lactones | Constrained Diacylglycerol | PKC | High Potency (nM to µM range) | Can be engineered for high isoform selectivity. AJH-836, for example, preferentially binds to novel PKC isoforms (δ and ε) over classical ones (α and βII).[5][14] | Structurally constrained analogs with reduced flexibility, leading to high-affinity binding.[15] Their design allows for modifications that can confer selectivity for specific PKC isozymes, making them valuable tools for dissecting isoform-specific functions.[14][16] |
Signaling Pathways and Experimental Visualization
Understanding the mechanism of action and the methods used to study these compounds is crucial for experimental design.
DAG-Mediated PKC Activation Pathway
The diagram below illustrates the canonical signaling cascade leading to PKC activation. An extracellular signal activates a receptor, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG, or an exogenous analog, recruits PKC to the cell membrane, leading to its activation and the phosphorylation of downstream substrates.
Experimental Workflow for PKC Kinase Activity Assay
The following diagram outlines a typical workflow for measuring PKC activity in response to treatment with a DAG analog. This process involves cell treatment, lysate preparation, the kinase reaction itself, and subsequent detection of substrate phosphorylation.
Experimental Protocols
This section provides a generalized protocol for a non-radioactive PKC kinase activity assay using cell lysates, based on commercially available kits and published methodologies.[17][18]
Protocol: In Vitro PKC Kinase Activity Assay
Objective: To quantify the total or isoform-specific PKC activity in cell lysates following treatment with a DAG analog.
Materials:
-
Cells of interest cultured in appropriate media.
-
DAG analog of choice (e.g., PMA, OAG, DOG).
-
Cold Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM EDTA, 0.5 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors).
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar), typically including:
-
Microplate with pre-coated PKC substrate peptide.
-
Kinase Assay Dilution Buffer.
-
ATP.
-
Phospho-substrate specific primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB Substrate and Stop Solution.
-
-
BCA Protein Assay Kit.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with the DAG analog at various concentrations and for desired time points. Include an untreated or vehicle-treated sample as a negative control.
-
-
Lysate Preparation:
-
After treatment, place culture dishes on ice and wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate, scrape the cells, and collect the lysate in a pre-chilled microcentrifuge tube.
-
Homogenize the lysate, for example, by sonicating with 3 short intervals of 20 seconds on ice.[18]
-
Centrifuge the lysate at ~13,000 rpm for 15-20 minutes at 4°C to pellet cellular debris.[18]
-
Carefully transfer the clear supernatant (which contains cytosolic PKC) to a new pre-chilled tube. Keep on ice.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Kinase Reaction:
-
Dilute the cell lysates to a uniform concentration (e.g., 0.5-1 mg/mL) using the Kinase Assay Dilution Buffer provided in the kit.
-
Add the diluted lysate samples to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60-90 minutes to allow for phosphorylation of the substrate by active PKC in the lysate.
-
-
Detection of Phosphorylation:
-
Wash the wells thoroughly with the provided wash buffer to remove ATP and cell lysate.
-
Add the phospho-substrate specific primary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells again to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Wash the wells to remove unbound secondary antibody.
-
-
Data Acquisition and Analysis:
-
Add TMB Substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the Stop Solution, which will turn the color yellow.
-
Immediately measure the absorbance (OD) in a microplate reader at 450 nm.
-
The OD is directly proportional to the amount of phosphorylated substrate, and thus to the PKC activity in the sample. Compare the OD values from analog-treated samples to the control to determine the fold-change in enzyme activity.
-
The choice of a diacylglycerol analog is critical and depends entirely on the experimental goals.
-
Phorbol esters (PMA) are ideal for inducing strong, sustained activation of PKC, but their non-physiological kinetics and tumor-promoting properties must be considered.[1]
-
Permeant diacylglycerols (OAG, DOG) offer a more physiologically relevant transient activation, making them suitable for studying the dynamics of PKC translocation and activation.[8] However, they can have off-target effects and their efficacy can differ between analogs.[10][13]
-
DAG-lactones represent the next generation of PKC activators, providing high potency and, most importantly, the potential for isoform-selectivity.[14] These are powerful tools for investigating the specific roles of individual PKC isozymes in complex signaling networks.
By understanding the distinct properties of these analogs and employing robust experimental protocols, researchers can effectively dissect the multifaceted roles of DAG signaling in health and disease.
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the human targets of phorbol ester and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Characterization of AJH-836, a diacylglycerol-lactone with selectivity for novel PKC isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human T cell activation by phorbol esters and diacylglycerol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of phorbol myristate acetate (PMA) and ionophore A23187 on interleukin-2 levels and proliferation of activated T lymphocytes from patients with lepromatous leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of AJH-836, a diacylglycerol-lactone with selectivity for novel PKC isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. um.es [um.es]
- 17. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.co.jp [abcam.co.jp]
Confirming the Identity of Synthetic (Rac)-1,2-Dihexadecylglycerol from a Commercial Source: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-1,2-Dihexadecylglycerol, a synthetic diacylglycerol (DAG) analog, is a valuable tool in cell signaling research, primarily due to its ability to activate Protein Kinase C (PKC). Verifying the identity and purity of this compound from a commercial source is a critical first step for ensuring the reliability and reproducibility of experimental results. This guide provides a comparative framework for confirming the identity of commercially supplied this compound and compares its expected performance with alternative signaling lipids.
Identity Confirmation of this compound
The identity of a commercial batch of this compound can be confirmed through a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected results based on the compound's structure.
| Analytical Technique | Parameter | Expected Result for this compound |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~3.64 (m, 2H, G-H1), ~3.50 (m, 1H, G-H2), ~3.45 (t, 4H, 2 x O-CH ₂), ~1.57 (m, 4H, 2 x O-CH₂-CH ₂), ~1.25 (s, 48H, 2 x (CH ₂)₁₂), ~0.88 (t, 6H, 2 x CH ₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~78.0 (G-C2), ~72.0 (2 x O-C H₂), ~70.5 (G-C1), ~64.0 (G-C3), ~31.9, 29.7, 29.6, 29.4, 26.1, 22.7 (Alkyl chain carbons), ~14.1 (Methyl carbons) |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ | m/z 563.5 |
| FTIR (KBr) | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~2920, 2850 (C-H stretch), ~1470 (C-H bend), ~1120 (C-O stretch) |
| Thin-Layer Chromatography (TLC) | Rf Value | ~0.4 (Hexane:Ethyl Acetate 4:1, v/v) |
| Purity (Typical from Commercial Source) | ≥98%[1][2] |
Comparison with Alternative Signaling Lipids
Several other diacylglycerol analogs are commercially available and used in research. The choice of analog can significantly impact experimental outcomes due to differences in their physical properties and biological activities.
| Compound | Structure | Key Features | Reported Biological Activity | Commercial Availability |
| This compound | Glycerol backbone with two C16 ether-linked alkyl chains. | Non-hydrolyzable ether linkages provide metabolic stability. Saturated chains favor incorporation into ordered membrane domains. | Activator of Protein Kinase C (PKC).[3] | High |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | Glycerol backbone with two C8 ester-linked acyl chains. | Short, saturated acyl chains confer higher water solubility and cell permeability. Ester linkages are susceptible to hydrolysis by cellular lipases. | Potent activator of PKC.[4][5] | High |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Glycerol backbone with a saturated C18 and a polyunsaturated C20 acyl chain. | Structurally representative of endogenous diacylglycerols. Arachidonoyl chain can be a precursor for eicosanoid synthesis. | Activates various PKC isoforms with some selectivity.[5] | High |
| 1,2-Dimyristoyl-rac-glycerol | Glycerol backbone with two C14 ester-linked acyl chains. | Intermediate chain length, properties between DOG and longer-chain DAGs. | Activates PKC. | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons and carbon atoms.
Methodology:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, typical parameters include a spectral width of 220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software and compare the chemical shifts with expected values.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and confirm its elemental composition.
Methodology:
-
Prepare a dilute solution of the sample (approximately 10-50 µM) in a suitable solvent such as methanol or chloroform/methanol (1:1, v/v) containing 1 mM sodium acetate for sodium adduct formation.
-
Introduce the sample into an electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI conditions include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a cone voltage of 20-40 V.
-
Observe the [M+Na]⁺ ion and compare its mass-to-charge ratio (m/z) with the calculated value.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the hydroxyl (-OH), alkane (C-H), and ether (C-O) functional groups.
Thin-Layer Chromatography (TLC)
Objective: To assess the purity of this compound and determine its retention factor (Rf).
Methodology:
-
Prepare a developing chamber by adding a suitable solvent system (e.g., hexane:ethyl acetate, 4:1, v/v) to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with vapor.
-
Spot a dilute solution of the sample (in chloroform or dichloromethane) onto a silica gel TLC plate, about 1 cm from the bottom.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spot by staining with a suitable reagent (e.g., iodine vapor or a phosphomolybdic acid solution followed by heating).
-
Calculate the Rf value by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protein Kinase C (PKC) Activation Assay
Objective: To provide a functional comparison of the biological activity of this compound with an alternative diacylglycerol analog.
Methodology:
-
Prepare lipid vesicles containing phosphatidylserine (PS) and the diacylglycerol to be tested (e.g., this compound or 1,2-Dioctanoyl-sn-glycerol) by sonication or extrusion.
-
Set up the kinase reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂), purified PKC isoform, the prepared lipid vesicles, and a specific PKC substrate (e.g., a fluorescently labeled peptide or histone H1).
-
Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding an EDTA solution or by spotting the reaction mixture onto a phosphocellulose paper.
-
Quantify the substrate phosphorylation using an appropriate method (e.g., scintillation counting for radiometric assays or fluorescence detection).
-
Compare the PKC activation induced by this compound with that of the alternative diacylglycerol at various concentrations to determine their relative potencies.
Visualizations
Experimental Workflow for Identity Confirmation
Caption: Workflow for identity confirmation.
Simplified Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified PKC signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-1,2-Dihexadecylglycerol: A Step-by-Step Guide for Laboratory Professionals
(Rac)-1,2-Dihexadecylglycerol , a synthetic glycerol ether, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal procedures is crucial for minimizing risks and complying with regulations. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Classification
Before disposal, it is essential to assess the hazards associated with this compound. Based on available safety data, this compound is not classified as hazardous. However, it is prudent to handle it as a chemical substance within a laboratory setting, taking appropriate precautions.
Key characteristics:
-
Physical State: Solid
-
Hazards: No significant acute toxicological data has been identified in literature searches[1]. However, as with any chemical, unnecessary exposure should be avoided.
-
Reactivity: Avoid contact with strong oxidizing agents[1].
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to prevent direct contact.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
III. Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations[1]. The following steps provide a general guideline that should be adapted to your institution's specific protocols.
Step 1: Waste Segregation
Proper waste segregation is critical to ensure safe and compliant disposal.
-
Do not mix this compound waste with other chemical waste streams, especially hazardous materials[2].
-
Keep solid waste separate from liquid waste[3].
Step 2: Containerization
Choose an appropriate container for the waste.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.
-
Label the container clearly as "this compound Waste".
Step 3: Disposal of Uncontaminated and Contaminated Material
The disposal method will vary depending on whether the material is in its pure form or mixed with other substances.
-
Pure this compound: For small quantities, and in the absence of specific institutional or local regulations deeming it hazardous, it may be permissible to dispose of it as non-hazardous solid waste. However, the most prudent approach is to consult with your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should be placed in the designated waste container.
-
Solutions: If this compound is in a solvent, the disposal method is dictated by the hazards of the solvent. For instance, if dissolved in a flammable or toxic solvent, it must be treated as hazardous waste.
Step 4: Spill Cleanup and Disposal
In the event of a spill, follow these steps:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill to prevent it from spreading.
-
For solid spills: Use a scoop or spatula to carefully transfer the material into the designated waste container[5]. Avoid generating dust[1].
-
For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate the area: Clean the spill area with soap and water.
-
Dispose of all cleanup materials as contaminated waste.
Step 5: Final Disposal
-
Consult your EHS office: Before final disposal, always consult with your institution's Environmental Health and Safety department to ensure compliance with all regulations.
-
Waste Pickup: Arrange for the collection of the waste container by your institution's hazardous waste management service.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (Rac)-1,2-Dihexadecylglycerol
Essential Safety and Handling Guide for (Rac)-1,2-Dihexadecylglycerol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impervious gloves should be worn. |
| Eye Protection | Safety glasses | Should be worn to protect against dust particles. |
| Respiratory Protection | Dust respirator | Use in areas with inadequate ventilation or when dust may be generated. |
| Body Protection | Laboratory coat | Wear a lab coat to protect clothing. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.
-
Avoid generating dust; use dry clean-up procedures for any spills.[1][2]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[3]
-
Always wash hands thoroughly with soap and water after handling.[1][2]
-
Ensure containers are securely sealed when not in use.[1][2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials and sources of ignition.[1][3]
Emergency Procedures
In the event of an emergency, follow these procedures to mitigate any potential harm.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
| Spill | For minor spills, clean up immediately using dry procedures, avoiding dust generation. Wear appropriate PPE. For major spills, evacuate the area and alert emergency responders.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: If recycling is not an option, dispose of the material by burial in a licensed landfill or by incineration with a suitable combustible material in a licensed facility.[2]
-
Contaminated Material: Dispose of in the same manner as the unused product.
-
Empty Containers: Decontaminate empty containers before disposal. Follow all label safeguards until containers are cleaned or destroyed.[2]
Consult with your institution's environmental health and safety department for specific local regulations.
Visual Workflow for Safe Handling
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound and its containers.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
